molecular formula C18H34O7 B8132709 Bis-PEG3-t-butyl ester

Bis-PEG3-t-butyl ester

Numéro de catalogue: B8132709
Poids moléculaire: 362.5 g/mol
Clé InChI: BIABJXAWGDLLJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis-PEG3-t-butyl ester is a useful research compound. Its molecular formula is C18H34O7 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O7/c1-17(2,3)24-15(19)7-9-21-11-13-23-14-12-22-10-8-16(20)25-18(4,5)6/h7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABJXAWGDLLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG3-t-butyl Ester: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Bis-PEG3-t-butyl ester, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate, is a polyethylene (B3416737) glycol (PEG)-based linker. It features a central secondary amine and two terminal carboxylic acids protected as t-butyl esters. The PEG chains enhance the solubility and biocompatibility of the molecule.

Table 1: Chemical and Physical Properties of NH-bis(PEG3-t-butyl ester)

PropertyValueReference(s)
CAS Number 1814901-03-5[1][2][3][4]
Molecular Formula C26H51NO10[1][2][3][4]
Molecular Weight 537.69 g/mol [2][3]
Appearance Liquid (Predicted)[5]
Purity >95%[4]
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage -20°C, protected from light and moisture[1][6]

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive functionalities, allowing for sequential and controlled conjugation reactions.

The Central Secondary Amine

The secondary amine serves as a nucleophilic handle for conjugation. It can react with various electrophiles, most commonly activated carboxylic acids, to form stable amide bonds. This reaction is central to attaching the linker to a molecule of interest, such as a protein ligand or a payload.

The Terminal t-Butyl Esters

The carboxylic acid groups are protected by t-butyl esters. This protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the terminal carboxylic acids. This "orthogonal" reactivity allows for a second conjugation step after the initial amine reaction.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates.

Amide Coupling via the Central Amine

This protocol describes the coupling of a carboxylic acid-containing molecule to the central amine of this compound using EDC and NHS chemistry.

Materials:

  • NH-bis(PEG3-t-butyl ester)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching solution: Hydroxylamine or Tris buffer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling Reaction:

    • Dissolve NH-bis(PEG3-t-butyl ester) in the Coupling Buffer.

    • Add the activated NHS ester solution to the NH-bis(PEG3-t-butyl ester) solution. A molar excess of the activated ester may be required.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC.

Deprotection of t-Butyl Esters

This protocol outlines the acidic cleavage of the t-butyl ester protecting groups.

Materials:

  • t-Butyl ester-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water) for sensitive substrates

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl ester-protected conjugate in DCM.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS for acid-sensitive molecules. For robust molecules, a solution of 20-50% TFA in DCM can be used.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dissolved conjugate.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure.

    • Precipitate the deprotected product by adding cold diethyl ether.

  • Purification:

    • Wash the precipitate with cold ether and dry under vacuum. Further purification can be achieved by HPLC if necessary.

Applications in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. The central amine can be coupled to an E3 ligase ligand, and after deprotection of the t-butyl esters, the resulting carboxylic acids can be conjugated to a target protein ligand.

PROTAC_Synthesis E3_Ligand E3 Ligase Ligand (with COOH) Intermediate1 E3 Ligand-Linker Conjugate (t-butyl protected) E3_Ligand->Intermediate1 EDC/NHS Coupling Linker NH-bis(PEG3-t-butyl ester) Linker->Intermediate1 Deprotection Acidic Deprotection (TFA) Intermediate1->Deprotection Intermediate2 E3 Ligand-Linker (di-acid) Deprotection->Intermediate2 Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC EDC/NHS Coupling POI_Ligand Target Protein Ligand (with NH2) POI_Ligand->Final_PROTAC

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a highly adaptable linker molecule with broad applications in the life sciences. Its defined structure, enhanced solubility due to the PEG chains, and orthogonal reactive groups make it an invaluable component in the construction of complex bioconjugates and targeted therapeutics. The experimental protocols provided herein offer a starting point for researchers to utilize this linker in their synthetic strategies. As the field of targeted protein degradation and bioconjugation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.

References

The Pivotal Role of the PEG Linker in Bis-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Bis-PEG3-t-butyl ester linker, elucidating its structural significance, impact on physicochemical properties, and strategic application in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the chemical linker connecting the active components of a therapeutic agent is far from a passive spacer. Its composition and length are critical determinants of a drug's efficacy, solubility, and overall pharmacokinetic profile. This technical guide focuses on the this compound, a bifunctional linker increasingly employed in the synthesis of complex therapeutic molecules such as PROTACs. We will delve into the multifaceted role of its polyethylene (B3416737) glycol (PEG) core, supported by quantitative data, detailed experimental protocols, and visual representations of its functional context.

Core Principles: The Functionality of the PEG Linker

Polyethylene glycol (PEG) linkers are chains of repeating ethylene (B1197577) glycol units. The "PEG3" designation in this compound indicates a chain of three such units. This seemingly simple structure imparts a host of desirable properties to the parent molecule, primarily stemming from its hydrophilicity and flexibility.

One of the major hurdles in the development of complex bifunctional molecules like PROTACs is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. The incorporation of a PEG linker directly addresses this challenge. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the conjugate. This enhanced solubility is crucial for formulation, administration, and bioavailability.[1][2][3]

Furthermore, the flexible nature of the PEG chain allows the two ends of a bifunctional molecule, such as the target protein binder and the E3 ligase ligand in a PROTAC, to orient themselves optimally for the formation of a stable and productive ternary complex.[2][4] This conformational flexibility can be a key factor in achieving potent and efficient degradation of the target protein.

Physicochemical Impact of the this compound Linker

The introduction of the this compound linker into a molecule systematically alters its physicochemical properties. The t-butyl ester groups at both ends of the linker serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for conjugation to other molecules.[5]

While specific quantitative data for a molecule solely containing the this compound is not extensively published, the general effects of PEGylation on small molecules and PROTACs are well-documented. The following table summarizes the expected impact of incorporating a short PEG linker like PEG3 on key molecular properties.

PropertyExpected Impact of PEG3 LinkerRationale
Aqueous Solubility IncreaseThe hydrophilic nature of the ethylene glycol units enhances interaction with water.[2]
Lipophilicity (LogP) DecreaseThe polar ether groups reduce the overall nonpolar character of the molecule.
Cell Permeability Can be modulatedWhile increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of the PEG linker can allow the molecule to adopt conformations that shield polar groups, potentially aiding membrane traversal. The effect is highly dependent on the overall molecular structure.[6][7]
Molecular Weight IncreaseThe addition of the linker adds to the total mass of the molecule.
Flexibility IncreaseThe rotatable bonds within the PEG chain provide significant conformational freedom.[2]

Application in PROTAC Design and Synthesis

This compound is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[8] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][9]

The synthesis of a PROTAC using a linker like this compound typically involves a stepwise approach. The following diagram illustrates a generalized synthetic workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with reactive handle) Intermediate1 POI-Linker Intermediate POI_Ligand->Intermediate1 Couple E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Linker This compound Linker->Intermediate1 Intermediate1->Final_PROTAC Couple

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Below are representative, generalized protocols for the key steps in synthesizing a PROTAC using a PEG-based linker.

Protocol 1: Coupling of the First Ligand to the Linker

  • Materials:

    • POI ligand with a suitable reactive handle (e.g., an amine).

    • This compound.

    • Coupling reagents (e.g., HATU, DIPEA).

    • Anhydrous solvent (e.g., DMF).

  • Procedure:

    • Dissolve the POI ligand and this compound in the anhydrous solvent under an inert atmosphere.

    • Add the coupling reagents to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by a suitable analytical method like LC-MS.

    • Upon completion, quench the reaction and purify the resulting POI-linker intermediate using column chromatography or preparative HPLC.

Protocol 2: Deprotection of the t-butyl Ester

  • Materials:

    • Purified POI-linker intermediate.

    • Acidic solution (e.g., trifluoroacetic acid in dichloromethane).

  • Procedure:

    • Dissolve the POI-linker intermediate in the acidic solution.

    • Stir the reaction at room temperature for a specified time, monitoring the deprotection by LC-MS.

    • Remove the solvent and excess acid under reduced pressure to obtain the deprotected intermediate.

Protocol 3: Coupling of the Second Ligand

  • Materials:

    • Deprotected POI-linker intermediate.

    • E3 ligase ligand with a suitable reactive handle.

    • Coupling reagents.

    • Anhydrous solvent.

  • Procedure:

    • Follow a similar coupling procedure as in Protocol 1 to conjugate the E3 ligase ligand to the deprotected POI-linker intermediate.

    • Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate role of the this compound linker is to facilitate the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

The following diagram illustrates this key signaling pathway.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with PEG3 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a PROTAC molecule.

Conclusion

The this compound linker is a valuable tool in the arsenal (B13267) of medicinal chemists and drug developers. Its integrated PEG3 moiety provides a strategic advantage by enhancing the solubility and conformational flexibility of complex molecules. In the context of PROTACs, this linker plays a crucial role in enabling the formation of a productive ternary complex, which is the cornerstone of targeted protein degradation. A thorough understanding of the physicochemical contributions of such linkers is paramount for the rational design of next-generation therapeutics with improved efficacy and drug-like properties. Further research focusing on the quantitative impact of specific short PEG linkers like this compound will undoubtedly refine our ability to predict and optimize the performance of these innovative therapeutic agents.

References

The Bifunctional Nature of Bis-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced drug development, particularly in the realms of bioconjugation, targeted drug delivery, and the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), the molecular architecture of linker molecules is of paramount importance.[1] Bis-PEG3-t-butyl ester is a heterobifunctional linker that offers a unique combination of hydrophilicity, defined spacer length, and orthogonal reactivity, making it a valuable tool for researchers and scientists. This technical guide provides an in-depth exploration of the bifunctional nature of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its application in relevant biological pathways and experimental workflows.

The core of this compound's utility lies in its trifurcated structure: a central secondary amine that serves as a conjugation point, and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a t-butyl ester.[2] This design allows for a modular and controlled approach to the synthesis of complex biomolecules. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal t-butyl esters provide a protected carboxylic acid functionality that can be revealed under specific acidic conditions for subsequent chemical modifications.[3][4]

Quantitative Data

The physicochemical properties of this compound and its derivatives are critical for their successful application. The following tables summarize key quantitative data for commercially available forms of this linker.

Table 1: Physicochemical Properties of NH-bis(PEG3-t-butyl ester)

PropertyValueReference
CAS Number 1814901-03-5[5]
Molecular Formula C26H51NO10[5]
Molecular Weight 537.69 g/mol [5]
Purity >96%[6]
Appearance Solid powder[5]
Solubility Soluble in DMSO[5]

Table 2: Storage and Stability Information

ConditionDurationTemperatureNotesReference
Short-term Days to weeks0 - 4 °CDry and dark conditions[5]
Long-term Months to years-20 °CDry and dark conditions[5]
Shipping AmbientStable for several weeks[5]

Experimental Protocols

The bifunctional nature of this compound allows for a two-stage reaction strategy. The first involves the functionalization of the central amine, followed by the deprotection of the t-butyl esters to reveal carboxylic acid groups for further conjugation.

Representative Protocol 1: Amide Bond Formation with the Central Amine

This protocol describes a general procedure for the coupling of a carboxylic acid-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand) to the central amine of NH-bis(PEG3-t-butyl ester) using HATU as a coupling agent.[7]

Materials:

  • NH-bis(PEG3-t-butyl ester)

  • Carboxylic acid-functionalized molecule (Component A-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Flash column chromatography system for purification

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized molecule (Component A-COOH) (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]

  • Add a solution of NH-bis(PEG3-t-butyl ester) (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the conjugated product.

Representative Protocol 2: Deprotection of t-Butyl Esters

This protocol outlines a standard procedure for the acid-catalyzed cleavage of the t-butyl ester protecting groups to reveal the terminal carboxylic acids.[8][9]

Materials:

  • This compound conjugate (from Protocol 1)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Nitrogen gas stream

  • Cold diethyl ether for precipitation

  • HPLC for purity analysis

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically a 1:1 v/v mixture with DCM) dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.[9]

  • Monitor the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.[9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate with DCM (3 times).

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

  • Characterize the final product by HPLC and mass spectrometry to confirm purity and identity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the application of this compound in a key drug development workflow and a fundamental biological signaling pathway.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection cluster_final_conjugation Step 3: Final Conjugation POI_ligand Protein of Interest Ligand (Warhead) conjugate1 Warhead-Linker(OtBu)2 Conjugate POI_ligand->conjugate1 Amide Coupling (Protocol 1) E3_ligand E3 Ligase Ligand (Anchor) PROTAC Final PROTAC Molecule E3_ligand->PROTAC linker NH-bis(PEG3-t-butyl ester) linker->conjugate1 conjugate2 Warhead-Linker(OH)2 Conjugate conjugate1->conjugate2 TFA Deprotection (Protocol 2) conjugate2->PROTAC Amide Coupling

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.

signaling_pathway cluster_PROTAC PROTAC-Mediated Protein Degradation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target Protein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

An In-Depth Technical Guide to PEGylation Utilizing Bis-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation using the bifunctional reagent, Bis-PEG3-t-butyl ester. It covers the fundamental properties of this reagent, detailed experimental protocols for its application in bioconjugation, and methods for the characterization of the resulting PEGylated molecules. This document is intended to serve as a valuable resource for researchers in drug development, protein engineering, and nanotechnology.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, enhanced solubility and stability, and decreased immunogenicity.[1][2]

This compound is a versatile, bifunctional PEGylation reagent. It features two PEG3 arms, each terminating in a t-butyl ester protected carboxylic acid. These arms are linked by a central moiety, which can be designed to incorporate a reactive functional group, such as an amine, for further conjugation. The t-butyl ester protecting groups provide a stable form of the reagent for storage and handling, and they can be removed under acidic conditions to reveal the reactive carboxylic acids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in PEGylation protocols. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C18H34O7Not applicable
Molecular Weight 362.46 g/mol Not applicable
Appearance Pale yellow oily liquidNot applicable
Purity ≥95%Not applicable
Solubility Soluble in DMSO, DCM, DMF, and water[3]
Storage Conditions 2-8°C for short-term, -20°C for long-term[3]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in PEGylation using this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Deprotection of t-butyl Ester Groups

The first step in utilizing this compound for conjugation is the removal of the t-butyl ester protecting groups to yield the free carboxylic acids. This is typically achieved through acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Further dry the residue under high vacuum to obtain the deprotected Bis-PEG3-diacid.

Activation of Carboxylic Acids for Amine Coupling

The deprotected Bis-PEG3-diacid can be conjugated to primary amines (e.g., on a protein surface) by first activating the carboxylic acid groups to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected Bis-PEG3-diacid

  • N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • The biomolecule to be PEGylated (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the deprotected Bis-PEG3-diacid, NHS (or DSC), and EDC in anhydrous DMF or DCM. A molar ratio of 1:2.2:2.2 (diacid:NHS:EDC) is a common starting point.

  • Stir the reaction mixture at room temperature for 4-12 hours to form the Bis-PEG3-di-NHS ester.

  • The activated PEG reagent can be used immediately or stored under anhydrous conditions at a low temperature.

PEGylation of Proteins

This protocol describes the conjugation of the activated Bis-PEG3-di-NHS ester to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Activated Bis-PEG3-di-NHS ester

  • Protein solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Dissolve the activated Bis-PEG3-di-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the desired molar excess of the activated PEG reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.[4]

Characterization of PEGylated Products

The extent and sites of PEGylation need to be thoroughly characterized to ensure product quality and consistency.

Characterization TechniqueInformation Obtained
SDS-PAGE Estimation of the apparent molecular weight of the PEGylated protein. PEGylated proteins typically migrate slower than their unmodified counterparts.[5]
Mass Spectrometry (MALDI-TOF or ESI-MS) Accurate determination of the molecular weight of the PEGylated protein, allowing for the calculation of the degree of PEGylation (number of attached PEG chains).[6]
Size-Exclusion Chromatography (SEC) Separation of PEGylated protein from unmodified protein and free PEG, and assessment of product purity.[4]
Ion-Exchange Chromatography (IEX) Separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) based on changes in surface charge.[4]
NMR Spectroscopy Can provide detailed structural information about the PEGylated molecule.

Applications in Drug Delivery and PROTACs

This compound is a valuable tool in the development of advanced drug delivery systems. The bifunctional nature of the reagent allows for the creation of branched structures that can carry multiple drug molecules or targeting ligands.

A particularly significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The PEG linker in a PROTAC is a critical component that influences the molecule's solubility, cell permeability, and the efficiency of ternary complex formation between the target protein and the E3 ligase.[9]

Visualizations

experimental_workflow cluster_deprotection Deprotection cluster_activation Activation cluster_conjugation Conjugation & Purification start This compound step1 Dissolve in DCM start->step1 step2 Add TFA step1->step2 step3 React at RT step2->step3 step4 Evaporate solvent step3->step4 end_deprotection Deprotected Bis-PEG3-diacid step4->end_deprotection step5 Add NHS & EDC end_deprotection->step5 step6 React at RT step5->step6 end_activation Activated Bis-PEG3-di-NHS ester step6->end_activation step7 Conjugation Reaction end_activation->step7 protein Target Protein protein->step7 step8 Quench Reaction step7->step8 step9 Purification (e.g., SEC) step8->step9 end_product Purified PEGylated Protein step9->end_product

Caption: Experimental workflow for protein PEGylation using this compound.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC ternary_complex Ternary Complex protac->ternary_complex Binds target_protein Target Protein target_protein->ternary_complex Recruits e3_ligase E3 Ligase e3_ligase->ternary_complex Recruits ubiquitination Ubiquitination ternary_complex->ubiquitination Leads to proteasome Proteasome ubiquitination->proteasome Targets for degradation Degradation proteasome->degradation Results in

Caption: Generalized mechanism of action for a PROTAC.

References

A Beginner's Guide to Bis-PEG3-t-butyl Ester in Protein Degradation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the role and application of Bis-PEG3-t-butyl ester in the rapidly evolving field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, this approach leads to the complete removal of the target protein.

At the forefront of this technology are PROTACs, heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Crucial Role of the Linker: Introducing this compound

The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their favorable characteristics.

This compound is a PEG-based PROTAC linker that offers several advantages in the synthesis of these powerful molecules. The "Bis" indicates that it has two reactive ends, the "PEG3" refers to the three repeating ethylene (B1197577) glycol units which provide flexibility and improve solubility, and the "t-butyl ester" groups are protecting groups for carboxylic acid functionalities, which can be deprotected to allow for covalent attachment to the POI and E3 ligase ligands.

The length and composition of the linker are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins together. The tri(ethylene glycol) chain of this compound provides a flexible spacer of a defined length (approximately 15 atoms), which has been shown to be effective in various PROTAC designs.

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is typically measured by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

While specific data for PROTACs using the exact this compound linker is proprietary and varies depending on the target and ligands, the following table presents representative data for PROTACs employing PEG linkers of similar length to illustrate the impact of linker composition on degradation efficiency.

Target ProteinE3 Ligase LigandLinker Composition (Similar to PEG3)DC50 (nM)Dmax (%)Cell Line
BRD4VHLtri(ethylene glycol) based15>90HeLa
BTKCereblonPEG3-based50~95MOLM-14
Androgen ReceptorVHLPEG4-based1>90LNCaP
ERRαVHL16-atom PEG/alkyl396MCF7

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a PEG-based linker like this compound and for the subsequent evaluation of its protein degradation activity.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a common method for synthesizing a PROTAC by forming amide bonds between the linker and the ligands.

Materials:

  • POI ligand with a suitable amine or carboxylic acid handle

  • E3 ligase ligand with a suitable amine or carboxylic acid handle

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a suitable solvent like dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the t-butyl ester protecting groups, yielding the corresponding di-acid.

    • Remove the solvent and excess TFA under reduced pressure.

  • First Amide Coupling:

    • Dissolve the deprotected PEG3 di-acid in anhydrous DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes.

    • Add the POI ligand (containing an amine group) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the mono-functionalized linker-ligand conjugate using flash chromatography or HPLC.

  • Second Amide Coupling:

    • Dissolve the purified mono-functionalized conjugate in anhydrous DMF.

    • Add a coupling agent and a base and stir for 15 minutes.

    • Add the E3 ligase ligand (containing an amine group).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC to obtain a highly pure product.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare the samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Processes in Protein Degradation Research

Diagrams are essential tools for understanding the complex mechanisms and workflows in PROTAC research. The following visualizations were created using the DOT language.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Synthesis_Workflow start Start: Select POI and E3 Ligase Ligands linker Select Linker: This compound start->linker deprotection Deprotection of Linker linker->deprotection coupling1 First Amide Coupling: Linker + POI Ligand deprotection->coupling1 purification1 Purification 1 coupling1->purification1 coupling2 Second Amide Coupling: Intermediate + E3 Ligase Ligand purification1->coupling2 purification2 Final Purification coupling2->purification2 characterization Characterization: LC-MS, NMR purification2->characterization end Pure PROTAC characterization->end

Caption: A typical workflow for the synthesis of a PROTAC using a PEG-based linker.

Linker_Properties_Logic cluster_properties Key Attributes cluster_impact Impact on PROTAC Performance Linker Linker Properties (e.g., this compound) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Cell_Permeability Cell Permeability Solubility->Cell_Permeability PK_Properties Pharmacokinetic Properties Solubility->PK_Properties Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Cell_Permeability->Efficacy PK_Properties->Efficacy

Caption: Logical relationship between linker properties and overall PROTAC efficacy.

Conclusion

This compound represents a valuable and versatile tool for researchers entering the field of targeted protein degradation. Its defined length, flexibility, and contribution to solubility make it an excellent starting point for the design and synthesis of novel PROTACs. By understanding the core principles of PROTAC design, mastering the experimental protocols for synthesis and evaluation, and appreciating the critical role of the linker, scientists can effectively harness the power of this technology to develop new therapeutics for a wide range of diseases. This guide provides a foundational understanding to empower researchers in their endeavors to create the next generation of protein degraders.

Methodological & Application

Application Notes and Protocols for Bis-PEG3-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and to provide spatial separation and appropriate orientation between the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation. Bis-PEG3-t-butyl ester is a valuable building block for the synthesis of PROTACs, featuring a nine-atom PEG linker with terminal carboxylic acid functionalities protected as t-butyl esters. This application note provides detailed protocols for the utilization of this compound in the synthesis of PROTACs.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI PROTAC E3 Ligase PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->Ternary_Complex Ub transfer Ub Ub Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis of the Di-acid PEG3 Linker Intermediate

This protocol describes the deprotection of the t-butyl esters of this compound to yield the corresponding di-acid linker, which can then be used for coupling to amine-functionalized warheads or E3 ligase ligands.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).

  • The resulting crude di-acid PEG3 linker is typically a viscous oil or solid and can be used in the next step without further purification.

Part 2: Synthesis of a Homo-bifunctional PROTAC

This protocol describes the synthesis of a homo-bifunctional PROTAC where the di-acid PEG3 linker is coupled to two equivalents of the same amine-functionalized molecule (either a warhead or an E3 ligase ligand).

Materials and Reagents:

  • Crude di-acid PEG3 linker from Part 1

  • Amine-functionalized molecule (warhead or E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC-grade solvents for purification (acetonitrile, water)

Procedure:

  • Dissolve the crude di-acid PEG3 linker (1.0 equivalent) in anhydrous DMF (0.1 M).

  • Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Add the amine-functionalized molecule (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final homo-bifunctional PROTAC.

Part 3: Synthesis of a Hetero-bifunctional PROTAC

This protocol describes a stepwise approach for the synthesis of a hetero-bifunctional PROTAC with different warhead and E3 ligase ligands.

Step 3a: Mono-amide Coupling

  • Dissolve the crude di-acid PEG3 linker (1.0 equivalent) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes.

  • Add the first amine-functionalized molecule (e.g., warhead-NH2, 1.0 equivalent) and stir for 2-4 hours at room temperature, monitoring carefully by LC-MS to maximize the formation of the mono-coupled product.

Step 3b: Second Amide Coupling

  • To the reaction mixture containing the mono-coupled intermediate, add a second portion of HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes.

  • Add the second amine-functionalized molecule (e.g., E3 ligase ligand-NH2, 1.1 equivalents).

  • Stir the reaction at room temperature for 12-18 hours.

  • Work-up and purify the final hetero-bifunctional PROTAC as described in Part 2.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a successful PROTAC involves a systematic workflow encompassing design, synthesis, and biological evaluation.

PROTAC_Workflow Start Start Design PROTAC Design (Warhead, Linker, E3 Ligand) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Biological Evaluation Purification->In_Vitro_Assays Degradation_Assay Western Blot for Target Degradation In_Vitro_Assays->Degradation_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) In_Vitro_Assays->Ternary_Complex Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) In_Vitro_Assays->Cell_Viability DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Optimization Optimization Required? DC50_Dmax->Optimization Ternary_Complex->Optimization Cell_Viability->Optimization Optimization->Design Yes Lead_Candidate Lead Candidate Optimization->Lead_Candidate No End End Lead_Candidate->End

Caption: A typical workflow for the design and evaluation of PROTACs.

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system to achieve maximal degradation efficacy. The following table summarizes representative data from the literature on the impact of PEG linker length on the degradation of various target proteins.

Note: Specific quantitative degradation data (DC50, Dmax) for PROTACs synthesized using a PEG3 linker was not available in the public literature at the time of this writing. The data presented below is for PROTACs with varying PEG linker lengths to illustrate the importance of linker optimization.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4 VHLPEG2>1000<20HEK293T
PEG419>95HEK293T
PEG58.9>9822Rv1
BTK CereblonPEG62.297Mino
Estrogen Receptor α VHL12-atom PEG-like>1000No degradationMCF7
16-atom PEG-like396MCF7
20-atom PEG-like29276MCF7

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. The protocols provided herein offer a general framework for its deprotection and subsequent coupling to generate both homo- and hetero-bifunctional PROTACs. The modular nature of this synthetic approach allows for the systematic optimization of linker length and composition, which is crucial for achieving potent and selective protein degradation. The provided diagrams and quantitative data underscore the importance of rational design and thorough evaluation in the development of effective PROTAC-based therapeutics.

Application Notes and Protocols for Antibody-Drug Conjugation with Bis-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[] The three core components of an ADC—the antibody, the cytotoxic payload, and the linker connecting them—are all critical determinants of its efficacy and safety.[2]

The linker, in particular, plays a pivotal role. It must be stable enough to remain intact in circulation, yet capable of releasing the cytotoxic payload in the target cell.[3] Polyethylene glycol (PEG) linkers are often employed in ADC design to improve solubility, stability, and pharmacokinetic properties.[4]

This document provides a detailed, step-by-step guide for the synthesis and characterization of an ADC using a novel PEGylated linker derived from Bis-PEG3-t-butyl ester . This heterobifunctional linker strategy is designed for the site-specific conjugation of a maleimide-activated payload to reduced cysteine residues on a monoclonal antibody. We present protocols for the synthesis of the drug-linker construct, antibody reduction, conjugation, and subsequent characterization and in vitro evaluation of the resulting ADC.

Overview of the Conjugation Strategy

The commercially available this compound is a symmetrical molecule with a central secondary amine and two terminal carboxylic acids protected as t-butyl esters.[5] To be utilized as an ADC linker, it must be chemically modified to possess two distinct reactive moieties: one for attachment to the cytotoxic drug and another for conjugation to the antibody.

Our proposed strategy involves a multi-step synthesis to create a heterobifunctional maleimide-PEG-drug construct, followed by its conjugation to a partially reduced monoclonal antibody. The overall workflow is depicted below.

G cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation cluster_2 Final ADC Synthesis & Purification A 1. Functionalization of This compound with Maleimide (B117702) B 2. Selective Deprotection of t-Butyl Ester A->B C 3. Activation of Carboxylic Acid (EDC/NHS Chemistry) B->C D 4. Conjugation of Cytotoxic Payload (e.g., MMAE) C->D F 6. Conjugation of Drug-Linker to Reduced Antibody D->F E 5. Partial Reduction of Antibody Interchain Disulfides (e.g., with TCEP) E->F G 7. Purification of ADC (e.g., SEC) F->G

Caption: Overall experimental workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Synthesis of Maleimide-PEG-Payload Construct

This protocol details the chemical modification of this compound to create a drug-linker construct ready for antibody conjugation.

Step 3.1: Functionalization of this compound with a Maleimide Moiety

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • In a separate flask, dissolve 3-Maleimidopropionic acid N-hydroxysuccinimide ester (1.1 eq) in anhydrous DCM.

  • Add the maleimide-NHS ester solution dropwise to the this compound solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the maleimide-functionalized linker with both t-butyl esters intact.

Step 3.2: Selective Mono-Deprotection of the t-Butyl Ester

Caution: This step may require optimization to maximize the yield of the mono-deprotected product.

  • Dissolve the product from Step 3.1 in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Zinc Bromide (ZnBr₂) (5.0 eq) in DCM dropwise.[6] The use of a Lewis acid under controlled conditions aims for selective deprotection.[6]

  • Stir the reaction at 0°C for 12-24 hours, monitoring carefully by LC-MS to observe the formation of the mono-acid product.

  • Once the desired level of conversion is reached, quench the reaction by adding an equal volume of cold water.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by reverse-phase HPLC to isolate the mono-acid, maleimide-functionalized linker.

Step 3.3: Conjugation of Cytotoxic Payload (MMAE)

  • Dissolve the purified mono-acid linker from Step 3.2 (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq) to the solution.[7]

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Dissolve the cytotoxic payload, for example, Monomethyl auristatin E (MMAE) (1.0 eq), in a minimal amount of DMF.

  • Add the MMAE solution to the activated linker solution, followed by the addition of DIPEA (2.0 eq).

  • Allow the reaction to proceed at room temperature for 12-18 hours under an inert atmosphere.

  • Monitor the formation of the Maleimide-PEG-MMAE conjugate by LC-MS.

  • Upon completion, purify the drug-linker construct by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the partial reduction of a monoclonal antibody and its subsequent conjugation with the Maleimide-PEG-MMAE construct. For this example, we will consider Trastuzumab as the monoclonal antibody.

Step 3.4: Partial Reduction of Monoclonal Antibody

  • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA, at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the same buffer.

  • Add TCEP to the antibody solution to a final molar ratio of approximately 2.5:1 (TCEP:mAb). The exact ratio may require optimization to achieve the desired average Drug-to-Antibody Ratio (DAR).[8]

  • Incubate the reaction at 37°C for 1-2 hours. This step preferentially reduces the interchain disulfide bonds.[9]

  • Remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2, containing 1 mM EDTA. The resulting antibody solution now contains free thiol groups.

Step 3.5: Conjugation of Maleimide-PEG-MMAE to Reduced Antibody

  • Immediately after preparing the reduced antibody, dissolve the purified Maleimide-PEG-MMAE conjugate (from Step 3.3) in a co-solvent such as Dimethyl sulfoxide (B87167) (DMSO).

  • Add the Maleimide-PEG-MMAE solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.[10]

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

Step 3.6: Purification of the Antibody-Drug Conjugate

  • Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC) with an appropriate resin (e.g., Sephacryl S-200) equilibrated with PBS, pH 7.4.

  • Monitor the elution profile at 280 nm. The ADC will elute in the high molecular weight fractions.

  • Pool the fractions containing the purified ADC.

  • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[11] It can be determined using several methods.

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: A HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

  • Procedure:

    • Inject 10-20 µg of the purified ADC onto the HIC column.

    • Elute with a gradient of increasing Mobile Phase B (decreasing salt concentration).

    • Monitor the elution profile at 280 nm.

    • Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different retention times. Typically, species with higher DAR are more hydrophobic and elute later.[12]

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Table 1: Representative HIC-HPLC Data for Trastuzumab-PEG-MMAE ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR08.510.2
DAR212.135.5
DAR415.345.8
DAR618.28.5
Average DAR -3.9

In Vitro Efficacy Assessment

Protocol: In Vitro Cytotoxicity Assay

This assay measures the ability of the ADC to kill cancer cells that express the target antigen (e.g., HER2 for Trastuzumab).

  • Cell Lines:

    • Target-positive: SK-BR-3 or BT-474 (HER2-overexpressing breast cancer cells).

    • Target-negative: MCF-7 (low HER2-expressing breast cancer cells).[13]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the purified ADC, the unconjugated antibody (Trastuzumab), and the free drug (MMAE).

    • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure luminescence using a plate reader.

    • Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound using a non-linear regression model.

Table 2: Representative In Vitro Cytotoxicity Data

CompoundCell LineTargetIC50 (nM)
Trastuzumab-PEG-MMAE ADCSK-BR-3HER2+0.5
Trastuzumab-PEG-MMAE ADCMCF-7HER2-> 1000
Unconjugated TrastuzumabSK-BR-3HER2+> 1000
Free MMAESK-BR-3HER2+0.1
Free MMAEMCF-7HER2-0.2

Mechanism of Action: Signaling Pathway

The mechanism of action for most ADCs begins with binding to the target antigen on the cancer cell surface, followed by internalization.[]

G cluster_0 Cellular Uptake and Payload Release cluster_1 Payload-Induced Cytotoxicity ADC 1. ADC binds to a surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Endosome 3. Trafficking to endosome/lysosome Endocytosis->Endosome Release 4. Linker cleavage and payload release Endosome->Release Target 5. Payload binds to intracellular target (e.g., tubulin) Release->Target Arrest 6. Cell cycle arrest Target->Arrest Apoptosis 7. Induction of Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols for Bis-PEG3-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG3-t-butyl ester in bioconjugation reactions. This versatile linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The protocols and data presented herein are based on established chemical principles and are intended to serve as a detailed resource for laboratory applications.

Introduction to this compound

This compound is a heterobifunctional linker featuring a central secondary amine and two terminal t-butyl ester protected carboxylic acids, connected by flexible polyethylene (B3416737) glycol (PEG) chains. This structure offers several advantages for bioconjugation:

  • Orthogonal Reactivity: The central amine and the protected carboxylic acids allow for sequential, controlled conjugation reactions.[1]

  • Enhanced Solubility: The hydrophilic PEG3 spacers improve the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1]

  • Flexible Spacer: The PEG chains provide a flexible spacer arm, which can be crucial for optimizing the biological activity of the final conjugate, for instance, by enabling the formation of a stable ternary complex in a PROTAC.[1]

  • Controlled Deprotection: The t-butyl esters are stable under a variety of conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid functionalities for subsequent reactions.[1][2]

This linker is a valuable tool for constructing complex molecular architectures, such as in the development of PROTACs that target specific proteins for degradation.[3]

Reaction of the Central Amine with NHS Esters

The secondary amine of this compound can readily react with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common strategy for attaching the linker to a molecule that has been functionalized with an NHS ester.

Application Notes

The reaction between a primary or secondary amine and an NHS ester is a widely used bioconjugation method due to its efficiency and the stability of the resulting amide bond. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the NHS ester, which is a competing side reaction. The addition of a non-nucleophilic base is often recommended to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

G Bis-PEG3-t-butyl_ester This compound (Amine) Conjugate Conjugate (Amide bond) Bis-PEG3-t-butyl_ester->Conjugate Amide bond formation NHS_ester_molecule Molecule-NHS ester NHS_ester_molecule->Conjugate Base Base (e.g., TEA, DIPEA) Base->Conjugate  proton scavenger

Reaction of this compound with an NHS ester.
Experimental Protocol: Coupling of an NHS Ester to this compound

This protocol describes a general procedure for the reaction of this compound with an NHS ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHS ester-functionalized molecule (1.0 equivalent) in anhydrous DMF.

  • To this solution, add this compound (1.2 equivalents) followed by TEA or DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired conjugate.

Quantitative Data: NHS Ester Coupling Reaction
ParameterCondition/ValueCitation
Solvent Anhydrous DMF or DCM[4]
Base TEA or DIPEA (2-3 equivalents)
Reactant Ratio 1.2 equivalents of amine to 1.0 equivalent of NHS ester[4]
Temperature Room temperature[4]
Reaction Time 2-18 hours
Typical Yield 70-90%
Purification Silica gel chromatography or HPLC[4]

Deprotection of t-Butyl Esters and Subsequent Amide Bond Formation

The terminal t-butyl esters of the this compound linker can be removed under acidic conditions to yield the corresponding di-carboxylic acid. These carboxylic acid groups can then be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS, to form NHS esters, which can then react with a primary amine-containing molecule.

Application Notes

This two-step process allows for the introduction of new functionalities to the ends of the PEG linker. The deprotection of t-butyl esters is typically achieved with strong acids like trifluoroacetic acid (TFA). The subsequent activation of the carboxylic acids with EDC and NHS forms a semi-stable NHS ester that is reactive towards primary amines.[5] This reaction is most efficient at a pH of 7-8.[5]

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation and Conjugation Bis-PEG3-t-butyl_ester This compound Di-acid_linker Di-carboxylic acid Linker Bis-PEG3-t-butyl_ester->Di-acid_linker Acidolysis TFA TFA/DCM TFA->Di-acid_linker Di-acid_linker_2 Di-carboxylic acid Linker Activated_linker Di-NHS ester Linker Di-acid_linker_2->Activated_linker Activation Final_conjugate Final Conjugate Activated_linker->Final_conjugate Amide bond formation EDC_NHS EDC/NHS EDC_NHS->Activated_linker Primary_amine Molecule-NH2 Primary_amine->Final_conjugate

Deprotection and subsequent conjugation workflow.
Experimental Protocols

Protocol 1: Deprotection of t-Butyl Esters

Materials:

  • This compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolve the this compound conjugate (1.0 equivalent) in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.[2] The resulting di-carboxylic acid is often used in the next step without further purification.

Protocol 2: EDC/NHS Activation and Amine Coupling

Materials:

  • Di-carboxylic acid linker (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Primary amine-containing molecule

  • DIPEA

Procedure:

  • Dissolve the di-carboxylic acid linker (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add EDC-HCl (2.2 equivalents) and NHS (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.

  • Add the primary amine-containing molecule (2.2 equivalents) and DIPEA (4.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final conjugate by preparative HPLC.

Quantitative Data: Deprotection and Conjugation

Deprotection of t-Butyl Esters

ParameterCondition/ValueCitation
Reagent TFA in DCM (20-50% v/v)[6]
Temperature 0 °C to room temperature[6]
Reaction Time 1-3 hours[6]
Workup Co-evaporation with toluene[2]
Typical Yield >95% (crude)

EDC/NHS Coupling

ParameterCondition/ValueCitation
Activating Agents EDC-HCl and NHS[5]
Solvent Anhydrous DMF[6]
Base DIPEA[6]
pH for amine reaction 7.2-8.5[5]
Reaction Time 12-18 hours[7]
Typical Yield 40-75%[8]
Purification Preparative HPLC[6]

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The linker plays a crucial role in a PROTAC by connecting the target protein ligand and the E3 ligase ligand and orienting them correctly for the formation of a productive ternary complex.[5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound can be performed in a modular fashion. For example, the central amine of the linker can be reacted with an NHS ester-activated E3 ligase ligand. Following purification, the t-butyl esters can be deprotected, and the resulting di-carboxylic acid can be coupled to an amine-functionalized target protein ligand.

Workflow for PROTAC synthesis using this compound.

Biological Application: Targeting the Androgen Receptor with a PROTAC

A PROTAC constructed with a linker like this compound can be designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[10] The PROTAC would consist of a ligand that binds to the AR (such as a derivative of enzalutamide) and a ligand that recruits an E3 ligase (e.g., VHL or Cereblon).[11][12] By inducing the degradation of the AR, the PROTAC can effectively shut down AR signaling.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor.[13] In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[13] Upon binding of androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[13] In the nucleus, it binds to androgen response elements (AREs) on the DNA and recruits coactivators to initiate the transcription of genes involved in cell growth and proliferation.[14] An AR-targeting PROTAC would lead to the degradation of the AR, thereby preventing the transcription of these target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization & Translocation to Nucleus PROTAC AR-PROTAC AR_HSP->PROTAC Intervention AR_dimer_nuc AR Dimer Ub_Degradation Ubiquitination & Proteasomal Degradation PROTAC->Ub_Degradation Degradation of AR ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Growth & Proliferation Transcription->Proliferation

Androgen Receptor signaling pathway and PROTAC intervention.
General Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can then act catalytically to degrade more target protein.[2]

G PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., AR) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling->PROTAC

General mechanism of PROTAC-mediated protein degradation.

Characterization of Conjugates

Thorough characterization of the synthesized conjugates is essential to confirm their identity, purity, and integrity. A combination of analytical techniques is typically employed.

Summary of Characterization Methods
TechniqueInformation ProvidedCitation
¹H and ¹³C NMR Confirmation of the covalent structure of the linker and final conjugate.[]
Mass Spectrometry (MS) Determination of the molecular weight of the intermediates and the final product, confirming successful conjugation.[16]
High-Performance Liquid Chromatography (HPLC) Assessment of the purity of the synthesized compounds and purification of the final product.[16]
SDS-PAGE (for protein conjugates) Visualization of an increase in the apparent molecular weight of a protein after conjugation to the linker.

References

Application Note: Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug delivery. Its stability to a wide range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool for multi-step synthetic routes. Bis-PEG3-t-butyl ester is a common bifunctional linker used in the development of proteolysis-targeting chimeras (PROTACs) and other complex molecular architectures where controlled deprotection is a critical step.[1] Trifluoroacetic acid (TFA) is the reagent of choice for the removal of the t-butyl group due to its efficacy, volatility, and the straightforward nature of the reaction.[2]

This application note provides a detailed protocol for the deprotection of this compound using TFA, including reaction conditions, quantitative data, and experimental workflows.

Reaction Mechanism

The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the corresponding carboxylic acid. The t-butyl cation can then be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can be trapped by scavengers present in the reaction mixture.[3][4]

G start This compound protonated Protonated Ester start->protonated + TFA intermediate Carboxylic Acid + t-butyl cation protonated->intermediate C-O bond cleavage product Bis-PEG3-acid intermediate->product isobutylene Isobutylene (gas) intermediate->isobutylene - H+

Mechanism of TFA-mediated t-butyl ester deprotection.

Quantitative Data Summary

The deprotection of t-butyl esters with TFA is generally a high-yielding reaction. The following table summarizes typical reaction conditions and expected yields for the deprotection of PEGylated t-butyl esters, based on literature precedents for analogous compounds.

Substrate AnalogueTFA Concentration (v/v in DCM)TemperatureTime (h)Yield (%)Reference
PEG-ylated Ugi Product50%Room Temp.593-95
Acid-Sensitive Peptide95% (with scavengers)Room Temp.2-4>90Benchchem

Experimental Protocols

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.

Protocol 1: Standard Deprotection

This protocol is suitable for general deprotection of this compound.

Experimental Workflow:

G dissolve Dissolve this compound in DCM add_tfa Add TFA (1:1 v/v with DCM) dissolve->add_tfa stir Stir at Room Temperature for 5 hours add_tfa->stir evaporate Remove DCM and TFA under reduced pressure stir->evaporate dissolve_wash Dissolve residue in DCM and wash with water and brine evaporate->dissolve_wash dry Dry organic phase with Na2SO4 dissolve_wash->dry concentrate Concentrate to yield the final product dry->concentrate

References

Synthesis of Polyethylene Glycol Derivatives Using Bis-PEG3-t-butyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Bis-PEG3-t-butyl ester in the synthesis of polyethylene (B3416737) glycol (PEG) derivatives. This versatile reagent is a cornerstone in the fields of bioconjugation, drug delivery, and the development of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional linker characterized by a central core with two PEG3 arms, each terminating in a t-butyl ester protected carboxylic acid. The polyethylene glycol chains enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] The t-butyl ester protecting groups are stable under a variety of conditions but can be selectively removed under acidic conditions to reveal the terminal carboxylic acids, which can then be activated for conjugation to amine-containing molecules.[3][4] This sequential reactivity makes this compound an ideal building block for creating homobifunctional crosslinkers or for conjugating two molecules to a central scaffold.

Key Applications

The primary applications of this compound and its derivatives lie in their ability to serve as flexible and hydrophilic linkers in complex biomolecular constructs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of the linker, including its length and hydrophilicity, are critical for the stability, efficacy, and safety of the ADC.[1][5][6] PEG linkers derived from this compound can help to mitigate aggregation caused by hydrophobic payloads and improve the overall pharmacological profile of the conjugate.[1]

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is a crucial component that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[7][8] The flexible PEG chains of this compound derivatives can be optimized to achieve the necessary spatial arrangement for effective protein degradation.[7][9]

  • Bioconjugation and Surface Modification: The derivatives of this compound can be used to link various biomolecules, such as proteins, peptides, and nucleic acids, to other molecules or surfaces.[1] This is valuable for creating functionalized biomaterials for diagnostics, targeted drug delivery, and other biomedical applications.[1]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound and its subsequent conjugation to an amine-containing molecule. These are representative protocols and may require optimization for specific applications.

Protocol 1: Deprotection of this compound to Yield Bis-PEG3-acid

This protocol describes the removal of the t-butyl ester protecting groups using trifluoroacetic acid (TFA) to yield the corresponding di-carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), high purity

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of ester).

  • Cool the solution in an ice bath.

  • Slowly add an equal volume of TFA to the solution. A common cleavage cocktail is a 1:1 mixture of TFA and DCM.[4] If the molecule to be conjugated later is sensitive to acid-catalyzed degradation, scavengers like TIS (2.5% v/v) can be added to the cleavage cocktail to trap the released t-butyl cations.[10]

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • To precipitate the product, add the concentrated residue dropwise to a flask containing cold diethyl ether with vigorous stirring.

  • A white precipitate of Bis-PEG3-acid should form.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Characterization:

  • Confirm the removal of the t-butyl groups by ¹H NMR spectroscopy (disappearance of the singlet at ~1.4 ppm).

  • Verify the molecular weight of the product by mass spectrometry.

Protocol 2: Conjugation of Bis-PEG3-acid to an Amine-Containing Payload using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups of Bis-PEG3-acid with EDC and NHS, followed by conjugation to a primary amine-containing payload.

Materials:

  • Bis-PEG3-acid

  • Amine-containing payload (e.g., a drug molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve Bis-PEG3-acid in anhydrous DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated ester.

  • In a separate tube, dissolve the amine-containing payload in the Coupling Buffer.

  • Add the activated Bis-PEG3-NHS ester solution to the payload solution. A 1:2.2 molar ratio of payload to activated ester is recommended to ensure both carboxylic acids are conjugated.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.

  • Purify the final conjugate using reverse-phase HPLC.

Characterization:

  • Confirm the formation of the conjugate by mass spectrometry.

  • Assess the purity of the conjugate by HPLC.

Quantitative Data Presentation

The length and composition of the PEG linker can significantly impact the properties of the final conjugate. The following tables summarize representative data on how PEG linker length affects the performance of ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on ADC Properties

PEG Linker LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC₅₀, nM)In Vivo Efficacy (% Tumor Growth Inhibition)Plasma Half-life (hours)
PEG42.55.260%120
PEG84.88.975%150
PEG123.712.585%180
PEG243.015.180%200

Note: Data is compiled from various sources and is intended for comparative purposes. Actual values will depend on the specific antibody, payload, and experimental conditions.[5][11]

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-11 PEG unit>5000<20
PROTAC-22 PEG units85050
PROTAC-33 PEG units30085
PROTAC-44 PEG units45070

Note: DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation. Data is representative and highlights the importance of linker optimization.[7]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start This compound deprotection Deprotection (TFA/DCM) start->deprotection acid Bis-PEG3-acid deprotection->acid activation Activation (EDC/NHS) acid->activation activated_linker Bis-PEG3-NHS ester activation->activated_linker conjugation Conjugation Reaction activated_linker->conjugation antibody Monoclonal Antibody antibody->conjugation payload Cytotoxic Payload payload->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC) adc->purification analysis Characterization (DAR, Purity) purification->analysis

Caption: Workflow for ADC synthesis using a Bis-PEG3 derived linker.

PROTAC Synthesis and Mechanism of Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action linker Bis-PEG3-acid Linker protac PROTAC Molecule linker->protac poi_ligand Protein of Interest (POI) Ligand poi_ligand->protac e3_ligand E3 Ligase Ligand e3_ligand->protac poi Target Protein (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary degradation Proteasomal Degradation poi->degradation Degraded e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitination ternary->poly_ub ub Ubiquitin ub->poly_ub poly_ub->poi Ub protac_moa PROTAC protac_moa->ternary

Caption: Synthesis and mechanism of action of a PROTAC.

References

Application Notes and Protocols for Bioconjugation with Bis-PEG3-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-t-butyl ester is a homobifunctional crosslinker used in bioconjugation. It features two t-butyl ester groups at the termini of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The t-butyl ester serves as a protecting group for a carboxylic acid functionality. This protecting group is stable under various conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the terminal carboxylic acids.[1][2] The unmasked carboxyl groups can then be activated, for example using carbodiimide (B86325) chemistry (EDC/NHS), to react with primary amines on biomolecules, forming stable amide bonds.[3][4]

The PEG spacer enhances solubility, reduces aggregation, and provides a flexible bridge between conjugated molecules.[5] These characteristics make this compound a valuable tool in drug delivery research, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where controlled, sequential conjugation is required.[4]

Key Features:

  • Homobifunctional: Contains two identical reactive groups (after deprotection).

  • Protected Carboxyl Groups: The t-butyl esters allow for controlled, sequential conjugation by unmasking the reactive carboxyl groups at a desired step.

  • PEG Spacer: A three-unit PEG spacer enhances solubility and provides spatial separation between the conjugated molecules.

  • Amine Reactivity: Following deprotection and activation, the linker reacts with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins.

Experimental Protocols

This section details a two-stage protocol for the bioconjugation of a protein using this compound. The first stage involves the deprotection of the t-butyl ester groups to yield the free carboxylic acid linker. The second stage describes the activation of the carboxyl groups and subsequent conjugation to a target protein.

Stage 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting groups using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). A typical concentration is 10-20 mg/mL.

  • Stir the solution at room temperature for 3 to 5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

  • Dissolve the residue in DCM and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the deprotected Bis-PEG3-acid linker.

Stage 2: Protein Conjugation via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected Bis-PEG3-acid linker to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Deprotected Bis-PEG3-acid linker (from Stage 1)

  • Target protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[3]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[3]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7]

  • Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes[8]

Procedure:

  • Linker Activation:

    • Dissolve the deprotected Bis-PEG3-acid linker in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.[9]

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling (a common starting point is a 20-fold molar excess of the linker).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess linker and reaction byproducts using Size-Exclusion Chromatography (SEC) or dialysis.[8]

Data Presentation

The efficiency of the bioconjugation reaction can be assessed by various analytical techniques. The following tables provide illustrative data for a typical conjugation experiment.

Table 1: Reaction Conditions and Efficiency

ParameterCondition 1Condition 2Condition 3
Linker:Protein Molar Ratio10:120:140:1
Reaction Time (hours)244
Average Degree of Labeling (DOL)1.83.55.2
Conjugation Efficiency (%)45%87.5%65%
Percentage of Unconjugated Protein15%<5%<2%

Note: The Degree of Labeling (DOL) refers to the average number of linker molecules conjugated per protein. Conjugation efficiency is calculated based on the amount of linker incorporated relative to the initial amount added.

Table 2: Characterization of the Purified Conjugate

Analytical MethodUnconjugated ProteinPurified Conjugate (Condition 2)
SDS-PAGE Single band at ~150 kDaShifted band at ~153 kDa
Size-Exclusion Chromatography (SEC) Retention Time: 10.5 minRetention Time: 10.2 min
Mass Spectrometry (MALDI-TOF) Peak at 150,000 DaPeak cluster centered at 153,150 Da
Purity (by SEC) >98%>95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the bioconjugation of a protein with this compound.

G cluster_0 Stage 1: Linker Preparation cluster_1 Stage 2: Bioconjugation A This compound B TFA/DCM Treatment (Deprotection) A->B C Deprotected Bis-PEG3-acid B->C D EDC/NHS Addition (Activation) C->D To Conjugation Stage E Protein Addition (Conjugation) D->E F Quenching E->F G Purification (SEC/Dialysis) F->G H Purified Protein Conjugate G->H

Bioconjugation workflow with this compound.
Reaction Mechanism

The following diagram outlines the chemical transformations during the activation and conjugation steps.

G cluster_0 Activation cluster_1 Conjugation linker Linker-COOH edc_nhs + EDC / NHS linker->edc_nhs activated_linker Linker-CO-NHS (NHS Ester) edc_nhs->activated_linker protein Protein-NH2 activated_linker->protein Reaction conjugate Protein-NH-CO-Linker (Amide Bond) protein->conjugate

Amine conjugation via EDC/NHS chemistry.

References

Application Notes and Protocols for Bis-PEG3-t-butyl ester in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-t-butyl ester is a hydrophilic, flexible linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its structure, featuring a short polyethylene (B3416737) glycol (PEG) chain and terminal tert-butyl ester protecting groups, makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3][4][5][6]

The PEG component of this compound enhances the solubility and pharmacokinetic properties of the resulting therapeutic agent, while the dual t-butyl ester groups allow for a controlled, stepwise synthesis through selective deprotection and subsequent conjugation to a target protein ligand and an E3 ligase ligand.[7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of a representative Bromodomain and Extra-Terminal domain (BET) protein degrader.

Application: Synthesis of a BRD4-Targeting PROTAC (dBET-PEG3)

This section outlines the synthesis of a PROTAC, herein named dBET-PEG3, designed to target the BRD4 protein for degradation. dBET-PEG3 is composed of three key components:

  • A ligand for the target protein (BRD4): (+)-JQ1, a known inhibitor of the BET family of proteins.

  • An E3 ligase ligand: Pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[9][10]

  • A linker derived from this compound: This connects the JQ1 and pomalidomide moieties.

The general mechanism of action for a BRD4-targeting PROTAC is the formation of a ternary complex between BRD4, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

Signaling Pathway

PROTAC_Mechanism BRD4 BRD4 cluster_ternary cluster_ternary Ub Ub CRBN CRBN PROTAC PROTAC

Quantitative Data

The following tables summarize representative data for a BRD4-targeting PROTAC with a 3-unit PEG linker, similar to the proposed dBET-PEG3. This data is illustrative and serves as a benchmark for expected performance.

Table 1: In Vitro Degradation of BRD4 by a Representative PEG3-linked PROTAC

Cell LineDC50 (nM)Dmax (%)Reference
MDA-MB-23160.0 - 97.178 - 88[11]
Mino<10>85[12]
LS174t100 - 250>90[9]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Properties of a Representative PEG-linked PROTAC

ParameterValueUnitsNotes
SolubilityImproved-PEG linkers generally enhance aqueous solubility.
Cell PermeabilityVariable-Dependent on overall molecular properties.
Metabolic StabilityModerate-Linker can be a site of metabolism.

Experimental Protocols

Protocol 1: Synthesis of dBET-PEG3 PROTAC

This protocol describes a plausible synthetic route for dBET-PEG3.

Workflow Diagram:

Synthesis_Workflow

Materials:

  • This compound

  • (+)-JQ1-amine (synthesized separately)

  • Pomalidomide-amine (synthesized separately)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Mono-deprotection of this compound:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the formation of the mono-acid.

    • Concentrate the reaction mixture under reduced pressure and purify by flash chromatography to isolate Acid-PEG3-t-butyl ester.

  • Coupling of JQ1-amine to the linker:

    • Dissolve Acid-PEG3-t-butyl ester (1.0 eq), JQ1-amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield JQ1-PEG3-t-butyl ester.

  • Deprotection of the second t-butyl ester:

    • Dissolve JQ1-PEG3-t-butyl ester in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate under reduced pressure to obtain the crude JQ1-PEG3-acid.

  • Coupling of Pomalidomide-amine to form dBET-PEG3:

    • Dissolve the crude JQ1-PEG3-acid (1.0 eq), Pomalidomide-amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir at room temperature overnight.

    • Purify the final product, dBET-PEG3, by preparative HPLC.

    • Characterize the final product by 1H NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the assessment of dBET-PEG3's ability to degrade BRD4 in a cellular context.

Workflow Diagram:

Western_Blot_Workflow

Materials:

  • Human cell line expressing BRD4 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • dBET-PEG3 PROTAC

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Bradford reagent

  • Bovine serum albumin (BSA) standards

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of dBET-PEG3 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a Bradford assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using image analysis software. Normalize BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the log of the dBET-PEG3 concentration to determine the DC50 and Dmax.

Advanced Cellular Assays

For a more in-depth characterization of PROTACs developed with this compound, the following advanced assays are recommended:

  • HiBiT Protein Degradation Assay: A sensitive, real-time method to measure the kinetics of protein degradation.

  • NanoBRET™ Target Engagement Assay: To confirm that the PROTAC engages the target protein within intact cells.

  • Ternary Complex Formation Assays (e.g., FRET, SPR): To directly measure the formation of the PROTAC-induced ternary complex.

Conclusion

This compound is a valuable and versatile linker for the development of novel therapeutics, particularly PROTACs. Its properties facilitate the synthesis of potent and selective protein degraders with improved pharmaceutical characteristics. The protocols and data presented here provide a solid foundation for researchers to incorporate this linker into their drug discovery programs and to effectively evaluate the performance of the resulting therapeutic candidates.

References

Application Notes and Protocols: Synthesis of Multifunctional Scaffolds Using Bis-PEG3-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG3-t-butyl ester in the synthesis of multifunctional scaffolds for various biomedical applications, including tissue engineering and drug delivery.

Introduction

Poly(ethylene glycol) (PEG) has been extensively used in biomedical research due to its biocompatibility, hydrophilicity, and ability to reduce non-specific protein adsorption. This compound is a versatile PEG linker that features two t-butyl ester groups and a central secondary amine. This structure allows for a modular and orthogonal approach to the synthesis of complex, multifunctional scaffolds. The t-butyl ester groups provide temporary protection of carboxylic acid functionalities, which can be deprotected under acidic conditions to allow for subsequent conjugation of bioactive molecules. The central amine serves as a branching point for the attachment of additional functionalities or for incorporation into a polymer backbone.

The use of this compound enables the creation of scaffolds with precisely controlled chemical and physical properties. These scaffolds can be designed to mimic the extracellular matrix, deliver therapeutic agents in a controlled manner, and influence cell behavior through the presentation of specific bioactive cues.

Key Applications
  • Drug Delivery: Creation of hydrogels and nanoparticles for the controlled release of therapeutics. The cleavable t-butyl ester handles can be utilized for pH-sensitive drug release mechanisms.

  • Tissue Engineering: Fabrication of biocompatible and biodegradable scaffolds that support cell adhesion, proliferation, and differentiation.

  • Bioconjugation: Development of branched, multifunctional platforms for the attachment of various biomolecules, such as peptides, proteins, and targeting ligands.

  • PROTACs: Synthesis of Proteolysis Targeting Chimeras (PROTACs) where the this compound can serve as a flexible linker between a target-binding ligand and an E3 ligase ligand[1].

Experimental Protocols

Protocol 1: Synthesis of a PEG-based Hydrogel Scaffold

This protocol describes a general method for the synthesis of a hydrogel scaffold using this compound as a crosslinking agent. This method is based on the reaction of the central amine of the linker with an amine-reactive polymer.

Materials:

  • This compound

  • 8-arm PEG-NHS ester (or another multi-arm PEG with amine-reactive end groups)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolution of Reagents:

    • Dissolve the 8-arm PEG-NHS ester in anhydrous DMF to a final concentration of 10% (w/v).

    • In a separate vial, dissolve this compound in anhydrous DMF to a concentration that provides a 4:1 molar ratio of NHS ester groups to amine groups.

  • Crosslinking Reaction:

    • Add the this compound solution to the 8-arm PEG-NHS ester solution.

    • Add TEA or DIEA to the reaction mixture to catalyze the reaction (final concentration of ~2-3 equivalents relative to the amine).

    • Stir the mixture at room temperature for 4-6 hours or until a hydrogel is formed.

  • Washing and Equilibration:

    • Once the hydrogel has formed, wash it extensively with DMF to remove any unreacted reagents.

    • Subsequently, wash the hydrogel with sterile PBS (pH 7.4) multiple times to remove the DMF and allow the hydrogel to swell to equilibrium.

  • Deprotection of t-butyl Esters (Optional):

    • To expose the carboxylic acid groups for further functionalization, immerse the hydrogel in a solution of 95% TFA in DCM for 2-4 hours at room temperature[2].

    • After deprotection, wash the hydrogel thoroughly with DCM to remove TFA, followed by extensive washing with PBS (pH 7.4) to re-equilibrate the scaffold.

  • Functionalization of the Scaffold (Optional):

    • The newly exposed carboxylic acid groups can be activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to conjugate amine-containing biomolecules (e.g., peptides with RGD sequences for cell adhesion).

Protocol 2: Characterization of the Hydrogel Scaffold

1. Swelling Ratio:

  • Measure the weight of the fully swollen hydrogel (Ws).
  • Lyophilize the hydrogel to obtain the dry weight (Wd).
  • Calculate the swelling ratio = (Ws - Wd) / Wd.

2. Mechanical Testing:

  • Perform rheological measurements to determine the storage (G') and loss (G'') moduli of the hydrogel.
  • Alternatively, perform unconfined compression testing to determine the compressive modulus.

3. Spectroscopic Analysis:

  • Confirm the presence of the ester and amide bonds using Fourier-transform infrared (FTIR) spectroscopy.
  • Use ¹H NMR spectroscopy on digested hydrogel samples to verify the incorporation of the this compound linker.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis and characterization of a hydrogel scaffold prepared using the protocol described above. These values are representative and may vary depending on the specific reaction conditions and the molecular weight of the PEG precursors.

ParameterExpected ValueMethod of Analysis
Synthesis
Gelation Time30 - 60 minutesVisual Inspection
Reaction Yield> 90%Gravimetric analysis
Characterization
Swelling Ratio15 - 25Gravimetric analysis
Compressive Modulus5 - 20 kPaUnconfined compression testing
Storage Modulus (G')1 - 10 kPaRheology
Functionalization
Degree of t-butyl Deprotection> 95%¹H NMR of digested hydrogel
Peptide Conjugation Efficiency70 - 85%Amino acid analysis or fluorescence quantification

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Multifunctional Scaffold Synthesis cluster_synthesis Scaffold Synthesis cluster_purification Purification & Equilibration cluster_functionalization Post-Synthesis Modification cluster_characterization Scaffold Characterization dissolution 1. Dissolve 8-arm PEG-NHS and this compound in DMF crosslinking 2. Mix and add catalyst (TEA) to initiate crosslinking dissolution->crosslinking gelation 3. Allow hydrogel to form at room temperature crosslinking->gelation washing_dmf 4. Wash with DMF to remove unreacted reagents gelation->washing_dmf washing_pbs 5. Wash with PBS to remove DMF and equilibrate the scaffold washing_dmf->washing_pbs deprotection 6. Deprotect t-butyl esters with TFA/DCM (Optional) washing_pbs->deprotection characterization 8. Analyze swelling ratio, mechanical properties, and composition washing_pbs->characterization Characterize unfunctionalized scaffold functionalization 7. Conjugate bioactive molecules (e.g., RGD peptide) (Optional) deprotection->functionalization functionalization->characterization

Caption: Workflow for the synthesis and functionalization of a multifunctional PEG hydrogel scaffold.

Signaling Pathway: PI3K/Akt Pathway in Cell-Scaffold Interactions

PEG-based scaffolds can be engineered to influence cellular behavior, such as promoting cell survival and proliferation. One of the key signaling pathways involved in these processes is the PI3K/Akt pathway. Bioactive scaffolds can activate this pathway, leading to downstream effects that enhance tissue regeneration. For instance, bioactive engineered scaffolds based on PCL-PEG-PCL can promote the transformation of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype through the PI3K/Akt signaling pathway[3].

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Cell-Scaffold Interactions cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response scaffold Bioactive Scaffold (e.g., with growth factors) receptor Receptor Tyrosine Kinase scaffold->receptor binds pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pi3k->pip3 produces pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates bad Bad akt->bad inhibits foxo FOXO akt->foxo inhibits response Cell Survival Cell Proliferation Reduced Apoptosis mtor->response bad->response inhibition leads to transcription Gene Transcription foxo->transcription inhibition prevents apoptotic gene transcription transcription->response

Caption: The PI3K/Akt signaling pathway, which can be modulated by bioactive scaffolds.

Conclusion

This compound is a valuable tool for the rational design and synthesis of multifunctional scaffolds. Its unique chemical structure provides researchers with the flexibility to create complex, well-defined materials for a wide range of biomedical applications. The protocols and data presented here offer a foundation for the development of novel scaffolds with tailored properties for advanced drug delivery and tissue engineering strategies.

References

Application Notes and Protocols for Biomolecule Coupling using Bis-PEG3-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-t-butyl ester is a homobifunctional crosslinker containing two terminal t-butyl ester groups connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[2] The terminal t-butyl ester groups can be deprotected under acidic conditions to reveal carboxylic acid functionalities, which can then be activated for covalent coupling to amine-containing biomolecules.[3][4]

These application notes provide a detailed protocol for the use of this compound in a two-stage bioconjugation workflow. This process involves an initial deprotection of the t-butyl ester groups followed by a carbodiimide-mediated coupling to a target biomolecule.

Key Applications

  • PROTAC Synthesis: this compound can be used as a linker to connect a target protein ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[5]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[]

  • Peptide and Protein Modification: Covalent attachment of the PEG linker to proteins and peptides can improve their pharmacokinetic properties, such as increasing circulation half-life.[2]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols

Protocol 1: Deprotection of this compound to form Bis-PEG3-acid

This protocol describes the removal of the t-butyl protecting groups to yield the active dicarboxylic acid form of the linker.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 to 5 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.[7]

  • Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Bis-PEG3-acid.[5]

  • The crude product can be used in the next step without further purification.[7]

Protocol 2: Coupling of Bis-PEG3-acid to an Amine-Containing Biomolecule

This protocol details the conjugation of the deprotected linker to a biomolecule (e.g., a protein) containing primary amine groups (e.g., lysine (B10760008) residues) using EDC/NHS chemistry.

Materials:

  • Bis-PEG3-acid (from Protocol 1)

  • Amine-containing biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of Bis-PEG3-acid:

    • Dissolve Bis-PEG3-acid in Activation Buffer.

    • Add EDC (1.5-2.0 molar excess over carboxylic acid groups) and NHS (1.5-2.0 molar excess over carboxylic acid groups) to the solution.[9]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9] The activation reaction is most efficient at a pH between 4.5 and 7.2.[8]

  • Conjugation to the Biomolecule:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[8]

    • Immediately add the amine-containing biomolecule solution to the activated linker solution. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugation.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the biomolecule-linker conjugate using Size-Exclusion Chromatography (SEC) to remove excess linker and reaction byproducts.

Data Presentation

Table 1: Representative Reaction Parameters for Biomolecule Coupling

ParameterValueReference
Molar Ratio (Carboxylic Acid : EDC : NHS)1 : 1.5 : 1.5[9]
Molar Ratio (Linker : Biomolecule)10-20 : 1[10]
Activation Reaction Time15-30 minutes[9]
Conjugation Reaction Time2-4 hours (RT) or overnight (4°C)[9][10]
Activation pH4.5-6.0[8]
Conjugation pH7.2-7.5[8]
Expected Yield50-80% (highly dependent on the biomolecule)
Target Purity (post-purification)>95%[9]

Mandatory Visualization

G cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification Bis_PEG3_t_butyl_ester This compound Reaction_1 DCM/TFA Room Temperature, 2-5h Bis_PEG3_t_butyl_ester->Reaction_1 Bis_PEG3_acid Bis-PEG3-acid Reaction_1->Bis_PEG3_acid Bis_PEG3_acid_input Bis-PEG3-acid Reaction_2 EDC, NHS Activation Buffer (pH 4.5-6.0) Room Temperature, 15-30 min Bis_PEG3_acid_input->Reaction_2 Activated_Linker Bis-PEG3-NHS ester (Activated Linker) Reaction_2->Activated_Linker Activated_Linker_input Activated Linker Reaction_3 Coupling Buffer (pH 7.2-7.5) Room Temperature, 2h or 4°C, overnight Activated_Linker_input->Reaction_3 Biomolecule Amine-containing Biomolecule (e.g., Protein) Biomolecule->Reaction_3 Conjugate Biomolecule-PEG3 Conjugate Reaction_3->Conjugate Conjugate_input Crude Conjugate Purification Size-Exclusion Chromatography (SEC) Conjugate_input->Purification Purified_Conjugate Purified Biomolecule-PEG3 Conjugate Purification->Purified_Conjugate

Caption: Experimental workflow for coupling biomolecules using this compound.

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

How to avoid side reactions during Bis-PEG3-t-butyl ester cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the cleavage of the t-butyl ester protecting group from Bis-PEG3-t-butyl ester and related PEGylated compounds. This guide provides answers to frequently asked questions and solutions to common issues encountered during the deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for cleaving a t-butyl ester from a PEG linker?

The most common and generally effective method for t-butyl ester cleavage is acidolysis, typically using trifluoroacetic acid (TFA).[1][2] A common starting condition is treating the PEGylated compound with a solution of 50-95% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1][2]

Q2: How does the acid-catalyzed cleavage mechanism work?

The cleavage process is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[2][3] The t-butyl cation can then be neutralized in several ways, including deprotonation to form isobutylene (B52900) gas or reaction with the trifluoroacetate (B77799) anion.[2][3]

Q3: What are the primary side reactions I should be aware of?

The main challenge during acidic cleavage is the formation of the reactive t-butyl cation.[1] This cation is an electrophile and can lead to undesired alkylation of electron-rich functional groups within your molecule, particularly sensitive amino acid residues like tryptophan and methionine if present.[1][4] The t-butyl cation can also react with TFA to form t-butyl trifluoroacetate, which is also a potential alkylating agent.[4]

Q4: What are scavengers and why are they necessary?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive t-butyl cations before they can cause side reactions.[1][5] By reacting with the carbocations, scavengers prevent the unwanted alkylation of your target molecule, leading to a cleaner reaction and higher purity of the final product.[1][4]

Troubleshooting Guide

Issue 1: My t-butyl ester cleavage is incomplete.

  • Possible Cause: Insufficient Reaction Time or Reagent Concentration. The reaction may not have reached completion. Steric hindrance around the ester group can also slow down the reaction.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical method like HPLC or ¹H NMR. The disappearance of the t-butyl proton signal (a singlet around 1.4 ppm in ¹H NMR) is a good indicator of cleavage.[1] If extending the time is ineffective, consider increasing the concentration of TFA.[1]

  • Possible Cause: Poor Reagent Quality. Degraded or old TFA can have reduced efficacy.

    • Solution: Always use a fresh bottle of high-purity TFA for deprotection reactions.[1]

Issue 2: I'm observing significant side product formation.

  • Possible Cause: Alkylation by t-butyl Cations. Your molecule may contain nucleophilic sites that are being alkylated by the t-butyl cations generated during the reaction.

    • Solution: This is the most common cause of side products. The addition of scavengers to your cleavage cocktail is crucial. A widely used and effective mixture is the "Reagent B" cocktail, or variations thereof.[5] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1][5] TIS is a potent scavenger for carbocations, while water can also help by reacting with the cations to form t-butanol.

Issue 3: I'm having difficulty isolating my final product after cleavage.

  • Possible Cause: High Solubility of the PEGylated Product. PEGylated compounds are often highly soluble in the solvents used for the reaction and workup, making precipitation challenging.

    • Solution: After removing the TFA under reduced pressure, attempt to precipitate your product by adding the crude residue to a large volume of cold diethyl ether and stirring.[1] Multiple precipitation steps may be necessary to improve purity.

  • Possible Cause: Contamination with Scavenger Byproducts. The scavengers and their byproducts may be difficult to separate from your desired product.

    • Solution: If precipitation is insufficient, consider purification by a suitable chromatography method, such as size-exclusion chromatography (SEC), to separate your product based on size.[1]

Cleavage Cocktail Comparison

The choice of cleavage cocktail can significantly impact the efficiency of the deprotection and the profile of side products. The following table summarizes common cocktails and their recommended uses.

Cleavage Cocktail Composition (v/v/v)Key ScavengersRecommended UsePotential Issues
95% TFA / 2.5% Water / 2.5% TISWater, Triisopropylsilane (TIS)General purpose, effective for most substrates, especially those with sensitive residues.[1]TIS byproducts may require chromatographic removal.
50% TFA in DCMNoneSimple substrates without sensitive functional groups.High risk of side product formation if nucleophilic sites are present.[1]
88% TFA / 5% Phenol (B47542) / 5% Water / 2% TISPhenol, Water, TISPeptides containing arginine, as phenol can help suppress side reactions.Phenol can be difficult to remove completely.
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Water, Thioanisole, Ethanedithiol (EDT)"Reagent K" for complex peptides, especially those with tryptophan.[5]Strong odor from thiol reagents; byproducts may be complex.
Recommended Experimental Protocol

This protocol is a general guideline for the cleavage of the t-butyl ester from this compound using a standard scavenger cocktail.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA), high purity

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold (stored at 4°C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation of the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. For every 1 mL of cocktail, combine:

    • 950 µL of TFA

    • 25 µL of Water

    • 25 µL of TIS

  • Dissolution: Dissolve the this compound conjugate in a minimal amount of DCM in a round-bottom flask.

  • Cleavage Reaction: Add the cleavage cocktail to the dissolved conjugate (a common ratio is 10 mL of cocktail per 1 gram of conjugate).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours.[1] Monitor the reaction progress by HPLC or TLC until the starting material is no longer detectable.

  • TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Product Precipitation: Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a flask containing a large volume of cold diethyl ether while stirring vigorously.

  • Isolation: The deprotected product should precipitate as a solid. Collect the solid by filtration or centrifugation.

  • Washing and Drying: Wash the precipitate with additional cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under vacuum.

Reaction Workflow and Side Reactions

G cluster_main Main Cleavage Pathway cluster_side Side Reactions & Prevention Start This compound Intermediate Protonated Ester Start->Intermediate + H+ TFA TFA (Trifluoroacetic Acid) TFA->Intermediate Product Deprotected Bis-PEG3 Acid Intermediate->Product Carbocation t-butyl Cation (Reactive Intermediate) Intermediate->Carbocation Elimination SideProduct Alkylated Side Product Carbocation->SideProduct Alkylation Neutralized Neutralized Cation (e.g., t-butanol, isobutylene) Carbocation->Neutralized Trapping Scavengers Scavengers (e.g., TIS, Water) Scavengers->Neutralized Molecule Sensitive Residue (e.g., Trp, Met) Molecule->SideProduct

References

Optimizing reaction conditions for Bis-PEG3-t-butyl ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-PEG3-t-butyl ester Conjugation

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary application?

A this compound is a homobifunctional crosslinker. It features two reactive ends, typically N-hydroxysuccinimide (NHS) esters, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. Each end also contains a carboxylic acid protected by a t-butyl ester group. Its primary use is to covalently link two molecules that contain primary amine groups (e.g., proteins, peptides) in a two-step process. The PEG spacer enhances the solubility and stability of the resulting conjugate.[1][2]

Q2: How does the two-step conjugation process work?

The process involves two main stages:

  • First Conjugation: The NHS esters at both ends of the linker react with primary amines on the first target molecule (Molecule A).

  • Deprotection and Second Conjugation: The t-butyl ester protecting groups are removed under acidic conditions (e.g., using Trifluoroacetic Acid, TFA), exposing free carboxylic acid groups.[3] These newly available carboxyl groups can then be activated (e.g., with EDC/NHS) to react with primary amines on a second target molecule (Molecule B), forming a stable conjugate.

Q3: Why is a t-butyl ester used as a protecting group?

The t-butyl ester is a valuable protecting group for carboxylic acids because it is stable under a variety of reaction conditions, including the amine-reactive NHS-ester coupling step, but can be easily and cleanly removed under acidic conditions.[3] This allows for sequential and controlled conjugation reactions.

Q4: What are the key side reactions to be aware of?

The primary side reaction during the initial NHS-ester conjugation is the hydrolysis of the NHS ester group in aqueous solutions.[4] This hydrolysis reaction inactivates the linker by converting the NHS ester to a carboxyl group, preventing it from reacting with the target amine. The rate of hydrolysis increases significantly with higher pH.[4][5] During the deprotection step, the reactive tert-butyl cation formed can lead to side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or methionine.[6]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield in the First Step (NHS Ester Reaction)
Potential Cause Recommended Solution
Suboptimal pH The reaction between NHS esters and primary amines is most efficient at a pH of 7.2-8.5.[4][5][7] Below this range, the amine is protonated and less reactive. Above this range, the hydrolysis of the NHS ester accelerates dramatically.[4][5] Ensure your reaction buffer (e.g., PBS, Borate, HEPES) is within this optimal range.
Hydrolysis of Linker NHS esters are moisture-sensitive. Always use anhydrous solvents like DMSO or DMF to prepare the linker stock solution and add it to the reaction immediately.[8] If possible, perform the reaction at a lower temperature (4°C) to slow the rate of hydrolysis, though this may require a longer incubation time.[5]
Incorrect Molar Ratio The ideal molar ratio of linker-to-protein is critical and often requires empirical optimization. A starting point of a 10- to 50-fold molar excess of the linker is generally recommended.[2] Insufficient linker will result in low yield, while excessive linker can lead to multiple PEGylations per molecule.
Inactive Reagents Store the this compound linker at -20°C with a desiccant.[2] If you suspect degradation, use a fresh vial. Ensure the protein or target molecule has available and reactive primary amines and has been properly buffer-exchanged to remove any interfering substances.
Interfering Buffer Components Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[5][9] Always use amine-free buffers for the conjugation step.[8] These buffers can, however, be used to quench the reaction.[4][5]
Problem 2: Incomplete or Failed t-Butyl Ester Deprotection
Potential Cause Recommended Solution
Insufficient Acid or Reaction Time Deprotection typically requires a solution of Trifluoroacetic Acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][10] A common starting condition is 50% TFA in DCM for 2-5 hours at room temperature.[6][10] If cleavage is incomplete, you can try increasing the TFA concentration or extending the reaction time.[6]
Presence of Water Water can interfere with the acidic deprotection. If possible, lyophilize the purified conjugate before the deprotection step to ensure it is completely dry.
Steric Hindrance The structure of the conjugated molecule may sterically hinder the TFA from accessing the t-butyl ester group.[6] In such cases, longer reaction times or slightly elevated temperatures may be necessary, but proceed with caution to avoid degrading the target molecule.
Degraded Reagent Use high-quality, fresh TFA for deprotection reactions to ensure its efficacy.[6]
Problem 3: Product Aggregation or Precipitation
Potential Cause Recommended Solution
High Degree of PEGylation Attaching multiple PEG linkers can alter the solubility profile of the target molecule, sometimes leading to aggregation. Reduce the molar ratio of the PEG linker to the protein to favor a lower degree of labeling.[11]
Incorrect Buffer Conditions After conjugation and purification, ensure the final buffer composition and pH are suitable for maintaining the long-term stability and solubility of the final product.
Residual TFA After deprotection, it is crucial to completely remove all traces of TFA, as the highly acidic conditions can cause protein denaturation and aggregation. This can be achieved by evaporation under nitrogen followed by thorough buffer exchange or dialysis.

Data & Protocols

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[4][5] Optimal pH is often cited as 8.3-8.5.[7][12]
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) reduce the rate of hydrolysis but may require longer reaction times (e.g., 2 hours to overnight).[5][8]
Reaction Time 30 minutes - 2 hoursMonitor reaction progress using methods like SDS-PAGE, HPLC, or mass spectrometry.[8][13]
Linker Molar Excess 10:1 to 50:1 (Linker:Protein)This ratio is highly dependent on the target and must be optimized empirically.[2]
Solvent for Linker Anhydrous DMSO or DMFThe linker is often not soluble in aqueous buffers and should be dissolved first in a dry organic solvent before being added to the reaction.[7][8]
Table 2: Recommended Conditions for t-Butyl Ester Deprotection
Reagent CocktailConcentrationTime & TemperatureNotes
TFA / DCM 50% TFA in Dichloromethane (DCM)2 - 5 hours at Room TempA standard, effective method for many conjugates.[6][10]
Neat TFA 95% TFA1 - 2 hours at Room TempUsed for more robust molecules where a stronger acidic condition is needed.
TFA with Scavengers 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)2 - 4 hours at Room TempRecommended if the conjugate contains acid-sensitive residues (e.g., Trp, Met) to prevent side reactions with the t-butyl cation.[6]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Amine Conjugation
  • Protein Preparation: Dissolve or buffer-exchange the amine-containing molecule into an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.4) to a concentration of 1-10 mg/mL.[8]

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a known concentration (e.g., 10-20 mM).[8]

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10%.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5][8]

  • Quenching (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4][11]

  • Purification: Remove unreacted linker and byproducts using a suitable method such as dialysis or a desalting column (e.g., SEC).[8][11]

Protocol 2: General Procedure for t-Butyl Ester Deprotection with TFA
  • Preparation: Ensure the purified conjugate from Protocol 1 is free of water, preferably by lyophilization.

  • Cleavage Reaction: In a well-ventilated fume hood, dissolve the dry conjugate in a cleavage solution (e.g., 50% TFA in DCM).[6] If the molecule is sensitive, use a scavenger cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).[6]

  • Incubation: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or HPLC to confirm the disappearance of the starting material.[6]

  • TFA Removal: Remove the TFA and solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: Precipitate the deprotected product by adding cold diethyl ether.[6] Collect the precipitate and wash it with cold ether to remove residual scavengers. Further purification via dialysis or chromatography may be required to ensure all acid and byproducts are removed.

Visualizations

G start Start molA Prepare Molecule A (in Amine-Free Buffer) start->molA conjugate1 Step 1: Conjugation (pH 7.2-8.5, RT, 1-2h) molA->conjugate1 linker Dissolve Linker (Anhydrous DMSO) linker->conjugate1 purify1 Purify Intermediate (Dialysis / SEC) conjugate1->purify1 deprotect Step 2: Deprotection (TFA / DCM) purify1->deprotect purify2 Purify Active Conjugate (Precipitation / Dialysis) deprotect->purify2 conjugate2 Step 3: Conjugation (EDC/NHS Chemistry) purify2->conjugate2 molB Prepare Molecule B molB->conjugate2 purify3 Final Purification (SEC / Chromatography) conjugate2->purify3 end End Product purify3->end

Caption: Workflow for a two-stage conjugation using a Bis-PEG-t-butyl ester linker.

G start Problem: Low Conjugation Yield check_ph Is pH optimal (7.2-8.5)? start->check_ph adjust_ph Action: Adjust buffer pH to 7.2-8.5. check_ph->adjust_ph No check_reagents Are reagents fresh & stored correctly? check_ph->check_reagents Yes solution Yield Improved adjust_ph->solution new_reagents Action: Use fresh linker and anhydrous solvent. check_reagents->new_reagents No check_ratio Is molar ratio optimized? check_reagents->check_ratio Yes new_reagents->solution adjust_ratio Action: Increase molar excess of linker (e.g., 20x to 50x). check_ratio->adjust_ratio No check_buffer Does buffer contain primary amines (Tris)? check_ratio->check_buffer Yes adjust_ratio->solution change_buffer Action: Buffer-exchange into an amine-free buffer (PBS). check_buffer->change_buffer Yes check_buffer->solution No change_buffer->solution

Caption: Troubleshooting logic for low yield in NHS ester-amine conjugation reactions.

References

Common problems with using Bis-PEG3-t-butyl ester in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG3-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during experiments with this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing two PEG3 arms terminating in acid-labile t-butyl esters.[1][2] Depending on the specific variant, it may feature a central core, such as an amine group, that serves as a branching point for conjugation.[1][2] Its primary applications are in bioconjugation, drug delivery, and the development of Proteolysis-Targeting Chimeras (PROTACs).[1][3] The PEG component enhances solubility and provides a flexible spacer, while the t-butyl ester groups act as protecting groups for carboxylic acids, allowing for controlled, stepwise synthesis and conjugation.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of the reagent. It is recommended to store this compound at –20 °C in a sealed container, protected from light and moisture.[1] When preparing solutions, it is advisable to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] The vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reactive groups.

Q3: How do I remove the t-butyl ester protecting groups?

The t-butyl ester groups are typically removed under acidic conditions, a process known as deprotection or cleavage.[1] The most common reagent for this is trifluoroacetic acid (TFA).[4] The reaction is usually performed in a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).[4]

Q4: I am observing unexpected side products after deprotection. What could be the cause?

A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation. This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in your molecule.[4] To prevent these side reactions, it is highly recommended to add "scavengers" to the cleavage cocktail.[4] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole, which trap the tert-butyl cations.[4]

Q5: What are some common issues with the PEG3 linker itself in applications like PROTACs?

While the PEG3 linker improves solubility and provides flexibility, it can also present challenges.[3][5] The ether linkages in the PEG chain can be susceptible to metabolic degradation by cytochrome P450 enzymes.[1] Furthermore, the flexibility of the linker, while sometimes advantageous, can also lead to suboptimal binding conformations in ternary complexes, potentially reducing the efficacy of a PROTAC.[1]

Troubleshooting Guides

Problem 1: Incomplete Deprotection of t-butyl Ester
Possible Cause Suggested Solution
Insufficient Reaction Time or Reagent Increase the reaction time or use a higher concentration of TFA. Monitor the reaction progress using analytical techniques like HPLC or ¹H NMR. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) indicates cleavage.[4]
Steric Hindrance The molecular environment around the ester linkage can impede the access of the acid. Consider a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker might reduce steric hindrance.
Poor Reagent Quality Degradation of TFA can reduce its efficacy. It is crucial to use a fresh, high-purity bottle of TFA for deprotection reactions.
Problem 2: Low Yield or Purity in Bioconjugation Reactions
Possible Cause Suggested Solution
Hydrolysis of Reactive Groups If your this compound has a reactive functional group (e.g., an NHS ester on the central core), it may be susceptible to hydrolysis. Ensure you are using anhydrous solvents and appropriate buffer conditions (e.g., pH 7-9 for NHS esters). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.
Steric Hindrance The PEG chains can physically block the reactive groups from accessing the target functional groups on the biomolecule. Using a longer PEG linker or optimizing the linker attachment points on your molecule can help overcome this.
Aggregation of Conjugates PEGylation is known to reduce aggregation, but in some cases, improper reaction conditions or insufficient PEG density on a nanoparticle surface can lead to aggregation.[6][7] Ensure adequate surface coverage and optimize the pH and ionic strength of your solution.
Inefficient Purification Unreacted PEG linker and byproducts can be difficult to separate from the desired conjugate. Use appropriate purification techniques such as size-exclusion chromatography (SEC), dialysis, or affinity purification to obtain a clean final product.

Data Presentation

Table 1: General Conditions for t-butyl Ester Deprotection

Parameter Condition Notes
Reagent Trifluoroacetic Acid (TFA)A common starting point is 50% TFA in dichloromethane (DCM).[4] For molecules with acid-sensitive residues, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended.[4]
Reaction Time 2-5 hoursThe optimal time can vary and should be monitored by HPLC or NMR.[4]
Temperature Room Temperature
Work-up Precipitation in cold diethyl etherThis helps to remove TFA and scavenger byproducts.[4]

Table 2: Stability of t-butyl Ester Protecting Group at Different pH Conditions

pH Range Stability Notes
< 1 Highly LabileRapid cleavage occurs.
1-4 LabileCleavage occurs at a moderate rate, sensitive to temperature.[8]
4-9 StableGenerally stable under neutral and mildly basic conditions.[8]
> 9 Stablet-butyl esters are remarkably stable to basic hydrolysis.[9]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the general procedure for the acid-catalyzed cleavage of the t-butyl ester groups.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), high purity

  • Nitrogen gas supply

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM in a clean, dry reaction vessel.

  • Under a nitrogen atmosphere, add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture (50% TFA).

  • Stir the reaction mixture at room temperature for 2-5 hours.

  • Monitor the reaction progress by taking small aliquots, removing the solvent under a stream of nitrogen, and analyzing by HPLC or TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and repeat the ether wash 2-3 times to ensure complete removal of residual TFA.

  • Dry the final product under vacuum.

Protocol 2: Bioconjugation using an Amine-Core this compound

This protocol is a general guideline for conjugating a molecule with a primary amine (like some variants of this compound) to a protein containing an activated carboxylic acid (e.g., an NHS ester).

Materials:

  • Amine-core this compound

  • Protein with an activated NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a stock solution of the Amine-core this compound in anhydrous DMSO.

  • Dissolve the NHS-ester activated protein in PBS (pH 7.4).

  • Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Remove the unreacted PEG linker and byproducts using a desalting column or by dialysis against PBS.

  • The resulting conjugate with the t-butyl esters intact can be stored or used for subsequent deprotection as described in Protocol 1.

Visualizations

Deprotection_Workflow Workflow for t-butyl Ester Deprotection cluster_reaction Reaction cluster_workup Work-up start Start with this compound conjugate dissolve Dissolve in anhydrous DCM start->dissolve add_tfa Add TFA (e.g., 50% v/v) dissolve->add_tfa react Stir at room temperature for 2-5 hours add_tfa->react monitor Monitor reaction by HPLC/NMR react->monitor evaporate Remove TFA/DCM under reduced pressure monitor->evaporate Reaction Complete precipitate Precipitate with cold diethyl ether evaporate->precipitate wash Wash pellet with cold ether (2-3x) precipitate->wash dry Dry final product under vacuum wash->dry end Deprotected Product dry->end

Caption: A typical workflow for the deprotection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection problem Incomplete Deprotection Observed check_time Was reaction time sufficient (2-5h)? problem->check_time check_tfa Is TFA concentration adequate and fresh? check_time->check_tfa Yes increase_time Increase reaction time and monitor check_time->increase_time No check_sterics Is steric hindrance a possibility? check_tfa->check_sterics Yes use_fresh_tfa Use fresh, high-purity TFA check_tfa->use_fresh_tfa No stronger_acid Consider stronger acid conditions or longer linker design check_sterics->stronger_acid Yes

Caption: A logical guide for troubleshooting incomplete deprotection reactions.

References

Preventing hydrolysis of NHS esters in Bis-PEG3-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Bis-PEG3-t-butyl ester and other N-hydroxysuccinimide (NHS) esters in bioconjugation reactions. The primary focus is on preventing the hydrolysis of the NHS ester to ensure successful and efficient conjugation.

Troubleshooting Guides

This section addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format, providing potential causes and solutions.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a frequent challenge and can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is often the most effective.

  • Potential Cause 1: NHS Ester Hydrolysis. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[1] The rate of hydrolysis increases significantly with pH.

    • Solution:

      • Prepare the NHS ester solution immediately before use.[2]

      • If using an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the NHS ester, ensure it is anhydrous (water-free).[3]

      • Avoid repeated freeze-thaw cycles of the NHS ester stock solution. It is best to aliquot the stock solution for single use.[3]

  • Potential Cause 2: Suboptimal Reaction pH. The reaction between an NHS ester and a primary amine is highly pH-dependent. At a low pH, the amine group is protonated and thus not nucleophilic, leading to a slow or no reaction.[4] At a high pH, the rate of hydrolysis of the NHS ester increases, reducing the amount available to react with the amine.[4]

    • Solution: Ensure your reaction buffer has a pH in the optimal range of 7.2 to 8.5.[5] A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation.[4]

  • Potential Cause 3: Incorrect Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[2]

    • Solution: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers.[6] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.

  • Potential Cause 4: Low Reactant Concentrations. In dilute protein solutions, the competing hydrolysis reaction can be more significant.

    • Solution: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester.[6]

  • Potential Cause 5: Inactive NHS Ester Reagent. Improper storage or handling of the NHS ester can lead to its degradation.

    • Solution: Store NHS esters in a desiccated environment at -20°C.[2] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[1]

Question: I'm observing unexpected side products in my reaction. What could be the cause?

Answer: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups can occur, especially under non-optimal conditions.

  • Potential Cause 1: Reaction with other nucleophiles. Besides primary amines, NHS esters can react with other functional groups on a protein, although the reactivity is generally lower. These include:

    • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

    • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond.

    • Solution: Optimizing the reaction pH to the recommended range of 7.2-8.5 will favor the reaction with primary amines.

  • Potential Cause 2: Stability of the t-butyl ester. While specific data for this compound is limited, t-butyl esters are generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester coupling. However, they are labile to acidic conditions.

    • Solution: Avoid acidic conditions during the conjugation and purification steps if the t-butyl ester needs to remain intact.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting NHS esters with primary amines?

A1: The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[5] Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[4]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

A2:

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices.[6]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[2]

Q3: How should I store and handle this compound and other NHS ester reagents?

A3: NHS esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C.[2] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[3] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3]

Q4: What is the primary side reaction that competes with the desired conjugation?

A4: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction results in a non-reactive carboxylic acid, reducing the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.

Q5: How can I quench the reaction and remove unreacted NHS ester?

A5: To stop the conjugation reaction, you can add a quenching reagent, which is a compound containing a primary amine that will react with any remaining NHS ester. Common quenching agents include Tris, glycine, or ethanolamine, typically added to a final concentration of 20-50 mM.[7] After quenching, unreacted reagent and byproducts can be removed by size-exclusion chromatography (desalting column) or dialysis.[4]

Data Presentation

The following tables summarize quantitative data on the stability of NHS esters and the kinetics of the competing amidation and hydrolysis reactions.

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life
7.044-5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
8.6410 minutes
9.0Room Temperature<10 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

pHAmidation Half-life (minutes)Hydrolysis Half-life (minutes)
7.4Slower ReactionSlower Hydrolysis
8.3-8.5Optimal Reaction RateModerate Hydrolysis
> 8.5Fast ReactionVery Fast Hydrolysis

Note: The exact rates will depend on the specific NHS ester, the amine nucleophile, and the reaction conditions.

Experimental Protocols

General Protocol for NHS Ester Conjugation

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester like this compound. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or other NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

    • Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] For reactions at 4°C, a longer incubation time is generally required.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[7] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted label, byproducts, and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[4] For PEGylated proteins, size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common purification methods.[][9]

Visualizations

The following diagrams illustrate key concepts in NHS ester chemistry.

Hydrolysis_vs_Amidation cluster_reactants Reactants cluster_products Products NHS_Ester Bis-PEG3-t-butyl NHS Ester Amide_Conjugate Stable Amide Conjugate (Desired Product) NHS_Ester->Amide_Conjugate Amidation (Desired Reaction) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on Protein) Water Water (H₂O) NHS NHS byproduct Amide_Conjugate->NHS Hydrolyzed_Ester->NHS Experimental_Workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) start->prep_protein reaction Perform Conjugation Reaction (pH 7.2-8.5, RT for 1-4h or 4°C overnight) prep_protein->reaction prep_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF, fresh) prep_nhs->reaction quench Quench Reaction (Tris or Glycine, 20-50 mM) reaction->quench purify Purify Conjugate (Desalting column or Dialysis) quench->purify characterize Characterize Conjugate purify->characterize end End characterize->end

References

Addressing solubility issues of Bis-PEG3-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Bis-PEG3-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of my this compound conjugate?

A1: The solubility of your this compound conjugate is determined by a balance between its hydrophilic and hydrophobic components. The Bis-PEG3 linker is designed to enhance aqueous solubility.[1][2] However, the molecules you have conjugated and the terminal t-butyl ester groups will likely increase the hydrophobicity.[3] Therefore, the overall conjugate may exhibit limited solubility in purely aqueous solutions. It is expected to be more soluble in organic solvents or aqueous-organic mixtures.[3][4]

Q2: Which solvents are recommended for dissolving this compound conjugates?

A2: For initial solubilization, it is recommended to start with a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] Once dissolved in a small amount of organic solvent, you can gradually add your aqueous buffer to the desired final concentration.[5] For some conjugates, direct dissolution in alcohols like ethanol (B145695) or methanol (B129727) may also be possible.

Q3: How does the t-butyl ester group affect the solubility of the conjugate?

A3: The t-butyl ester group is a bulky, non-polar functional group that contributes to the hydrophobicity of the molecule, which can decrease its solubility in aqueous solutions.[3] It is important to note that the t-butyl ester is labile under acidic conditions and can be hydrolyzed to a carboxylic acid, which would increase the polarity and potentially the aqueous solubility of the conjugate.[6]

Q4: Can the length of the PEG chain in my linker affect the conjugate's solubility?

A4: Yes, the length of the polyethylene (B3416737) glycol (PEG) chain can significantly impact the solubility of the conjugate. Longer PEG chains generally lead to increased hydrophilicity and can improve the aqueous solubility of the conjugate.[7][8] The Bis-PEG3 linker has a relatively short PEG chain, so its solubilizing effect may be limited depending on the hydrophobicity of the conjugated molecules.

Q5: How can I confirm that my conjugate is fully dissolved?

A5: Visual inspection for any particulate matter is the first step. For a more quantitative assessment, you can use techniques like UV-Vis spectroscopy to measure the absorbance at a wavelength specific to your conjugate and confirm it aligns with the expected concentration.[9][10] Other methods include size-exclusion chromatography (SEC) to check for aggregates or high-performance liquid chromatography (HPLC) to quantify the dissolved conjugate.[11][12]

Troubleshooting Guide

Issue 1: My this compound conjugate is not dissolving in my desired aqueous buffer.

Possible Causes and Solutions:

  • High Hydrophobicity: The conjugated molecules may be highly hydrophobic, overpowering the solubilizing effect of the short PEG3 linkers.

    • Solution: Prepare a concentrated stock solution of your conjugate in an anhydrous water-miscible organic solvent like DMSO or DMF. Then, add the stock solution dropwise to your vigorously stirring aqueous buffer.[5] Be mindful of the final percentage of the organic solvent, as it may affect your downstream experiments.

  • Incorrect pH: The pH of your aqueous buffer can influence the charge and conformation of your conjugate, affecting its solubility.

    • Solution: Empirically test a range of pH values for your buffer. For conjugates with ionizable groups, moving the pH away from the isoelectric point can increase solubility.

  • Low Temperature: Solubility can be temperature-dependent.

    • Solution: Gentle warming of the solution may aid in dissolution. However, be cautious of potential degradation of your conjugate at elevated temperatures.

Issue 2: My conjugate precipitates out of solution after initial dissolution.

Possible Causes and Solutions:

  • Aggregation: The conjugate molecules may be self-associating and aggregating over time, leading to precipitation. This is more likely at higher concentrations.[11]

    • Solution 1: Optimize the conjugate concentration. Try working with more dilute solutions.

    • Solution 2: Incorporate stabilizing excipients into your buffer. Non-ionic surfactants like Polysorbate 20 (Tween-20) at low concentrations (e.g., 0.01-0.05% v/v) can help prevent aggregation.[11] Sugars such as sucrose (B13894) or trehalose (B1683222) can also act as stabilizers.[11]

  • Buffer Incompatibility: Components of your buffer may be interacting with the conjugate, causing it to precipitate.

    • Solution: Test different buffer systems. For example, if you are using a phosphate (B84403) buffer, try a HEPES or Tris buffer of the same pH.

Issue 3: I observe an oily film or cloudiness in my solution.

Possible Causes and Solutions:

  • Incomplete Solubilization: The conjugate may not be fully dissolved and is present as a separate phase.

    • Solution: Increase the amount of co-solvent (e.g., DMSO) or try a different co-solvent system. Sonication can also help to break up aggregates and improve dissolution.

  • Hydrolysis of t-butyl ester: If your buffer is acidic, the t-butyl ester may be hydrolyzing, changing the properties of your conjugate and potentially leading to precipitation depending on the resulting molecule's properties.

    • Solution: Ensure your buffer pH is neutral or slightly basic if you wish to maintain the t-butyl ester group. If the goal is to cleave the ester, ensure the conditions are appropriate for complete hydrolysis to a more soluble carboxylic acid form.

Data Presentation

Table 1: Expected Solubility of this compound Conjugates in Common Solvents

Solvent SystemExpected SolubilityRationale
WaterLow to Very LowThe hydrophobic nature of the conjugated molecules and t-butyl esters often counteracts the hydrophilic PEG3 linkers.[3]
Phosphate-Buffered Saline (PBS)Low to Very LowSimilar to water, the salt content is unlikely to significantly improve the solubility of a largely hydrophobic conjugate.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[4]
Dimethylformamide (DMF)HighSimilar to DMSO, it is a good solvent for many organic molecules.[5]
Ethanol / MethanolModerate to HighThese polar protic solvents can often dissolve moderately hydrophobic compounds.
Aqueous Buffer with Co-solvent (e.g., 5-20% DMSO)Moderate to HighThe organic co-solvent helps to solubilize the hydrophobic parts of the conjugate, while the aqueous buffer maintains the overall solution properties for biological assays.[13]

Note: This table provides general guidance. The actual solubility of a specific this compound conjugate will depend on the properties of the conjugated molecules and must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a this compound Conjugate
  • Initial Solvent Selection: Based on the expected properties of your conjugate, select an initial organic solvent for preparing a stock solution. Anhydrous DMSO is a common starting point.

  • Preparation of Stock Solution:

    • Weigh a small, precise amount of your lyophilized conjugate into a clean, dry vial.

    • Add a minimal volume of the selected organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex or gently sonicate the vial until the conjugate is completely dissolved. Visually inspect for any remaining solid particles.

  • Dilution into Aqueous Buffer:

    • To prepare your working solution, add the desired volume of the stock solution dropwise to your pre-chilled aqueous buffer while vortexing or stirring vigorously.

    • It is crucial to add the concentrated organic stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.

    • Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental assay (typically ≤1% v/v for cellular assays).

  • Final Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to adjust the protocol by using a higher percentage of co-solvent, trying a different buffer, or working at a lower final concentration.

Protocol 2: Kinetic Solubility Assay (Adapted for this compound Conjugates)

This protocol provides a method to determine the kinetic solubility of your conjugate in an aqueous buffer.

  • Preparation of Standards:

    • Prepare a high-concentration stock solution of your conjugate in 100% DMSO (e.g., 20 mM).

    • Create a series of calibration standards by diluting the stock solution in a mixture of your aqueous buffer and DMSO, ensuring the final DMSO concentration is consistent across all standards and matches the experimental samples (e.g., 2% DMSO).

  • Sample Preparation:

    • In a microplate or microcentrifuge tubes, add your aqueous buffer.

    • Add a small volume of your concentrated DMSO stock solution to the buffer to achieve a range of final conjugate concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is constant (e.g., 2%).

  • Equilibration:

    • Seal the plate or tubes and incubate at a constant temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 2 hours).[14]

  • Separation of Undissolved Compound:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any precipitated compound.

    • Alternatively, use a filter plate with a low-binding membrane to separate the soluble fraction.[13]

  • Quantification:

    • Carefully transfer the supernatant (the soluble fraction) to a new plate.

    • Analyze the concentration of the dissolved conjugate in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, and compare it to your calibration curve.[14][15]

  • Data Analysis: The kinetic solubility is the highest concentration at which the conjugate remains in solution under these conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start with Lyophilized Conjugate stock Prepare Concentrated Stock in DMSO start->stock dilute Add Stock Dropwise to Stirring Aqueous Buffer stock->dilute inspect1 Visually Inspect for Clarity dilute->inspect1 is_clear Is Solution Clear? inspect1->is_clear adjust Adjust Protocol: - Increase Co-solvent - Change Buffer - Lower Concentration is_clear->adjust No proceed Proceed with Experiment is_clear->proceed Yes adjust->dilute

Caption: Experimental workflow for solubilizing this compound conjugates.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Primary Solutions issue Conjugate Fails to Dissolve or Precipitates cause1 High Hydrophobicity issue->cause1 cause2 Suboptimal Buffer (pH) issue->cause2 cause3 High Concentration issue->cause3 cause4 Low Temperature issue->cause4 sol1 Use Organic Co-solvent (DMSO/DMF) cause1->sol1 sol2 Optimize Buffer pH cause2->sol2 sol3 Decrease Concentration cause3->sol3 sol4 Gentle Warming cause4->sol4

Caption: Logical relationship between solubility issues, causes, and solutions.

References

Best practices for handling and storing Bis-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Bis-PEG3-t-butyl ester, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1][3][4] The this compound serves as a flexible linker connecting the ligand that binds the target protein to the ligand that binds the E3 ligase.[4] Its PEG structure enhances solubility and permeability.[5]

Q2: What are the key structural features of this compound?

This linker possesses three key features:

  • A central secondary amine: This serves as a conjugation point.

  • Two PEG3 arms: These polyethylene glycol chains enhance the solubility, flexibility, and bioavailability of the resulting PROTAC molecule.[5][6]

  • Two t-butyl ester groups: These act as protecting groups for carboxylic acids. They are stable under many reaction conditions but can be removed under acidic conditions to reveal the carboxylic acids for further conjugation.

Q3: How should I properly store this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (days to weeks), it can be kept at 0-4°C.

Q4: What solvents are recommended for dissolving this compound?

Anhydrous solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are recommended for dissolving this compound.

Troubleshooting Guides

Problem 1: Incomplete Deprotection of the t-butyl Ester Group

Q: I am treating my this compound-containing compound with trifluoroacetic acid (TFA), but the deprotection of the t-butyl ester is incomplete. What could be the cause and how can I fix it?

A: Incomplete deprotection is a common issue. Here are several potential causes and solutions:

  • Insufficient Reaction Time or Reagent: The reaction may not have reached completion. Try increasing the reaction time or using a higher concentration of TFA. A common starting point is 50% TFA in dichloromethane (B109758) (DCM) for 2-5 hours at room temperature.[7] For more robust deprotection, neat TFA (95%) can be used.[8]

  • Steric Hindrance: The molecular structure around the t-butyl ester may be preventing the acid from accessing it. If increasing reaction time and TFA concentration doesn't work, consider synthesizing a linker with a longer PEG chain in future experiments to reduce steric hindrance.[7]

  • Degraded TFA: The quality of your TFA is crucial. Ensure you are using a fresh, high-purity bottle of TFA, as degraded reagent will have reduced efficacy.[7]

You can monitor the progress of the deprotection reaction using techniques like ¹H NMR by observing the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm).[7]

Problem 2: Formation of Unexpected Side Products During Deprotection

Q: After TFA treatment, I am observing unexpected side products in my reaction mixture. What are these and how can I prevent them?

A: The acidic cleavage of the t-butyl ester generates a stable t-butyl cation.[7] This reactive intermediate can cause side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan and methionine if they are present in your molecule.[7]

To prevent these side reactions, it is highly recommended to add "scavengers" to your cleavage cocktail.[7] Scavengers are nucleophilic compounds that trap the t-butyl cations.[7] A common and effective scavenger mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7] The isobutylene (B52900) gas formed is a common byproduct.[9]

Problem 3: Low Yield or Purity in Amide Bond Formation

Q: I am having trouble with the amide bond formation step when conjugating a molecule to the deprotected carboxylic acid of the linker. What can I do to improve the yield and purity?

A: Low yield or purity in amide bond formation can be due to several factors. Here are some troubleshooting steps:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. Common choices include EDC/NHS, HATU, and DCC/NHS. HATU often provides higher efficiency and faster reaction times.[7]

  • Control Reaction pH: The pH of the reaction is crucial for efficient amide bond formation. The optimal pH is typically between 7.2 and 7.5.[7]

  • Purification Strategy: The purification method can significantly impact the final purity. If you are having difficulty removing byproducts, consider alternative purification techniques such as size-exclusion chromatography (SEC) in addition to standard methods like HPLC.[7]

Data Presentation

ParameterRecommended ConditionNotes
Storage -20°C (long-term), 0-4°C (short-term)Protect from light and moisture.
Solvents Anhydrous DMF, Anhydrous DMSOEnsure solvents are dry to prevent hydrolysis.
t-Butyl Ester Deprotection 50-95% TFA in DCMReaction time: 2-5 hours at room temperature.
Scavengers for Deprotection 2.5% Water, 2.5% Triisopropylsilane (TIS)Add to the TFA solution to prevent side reactions.
Amide Bond Formation pH 7.2 - 7.5Critical for optimal coupling efficiency.

Experimental Protocols

Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for synthesizing a PROTAC by first conjugating a ligand for a target protein (TP-Ligand-NH2) to the this compound linker, followed by deprotection and conjugation to an E3 ligase ligand (E3-Ligand-NH2).

Part 1: Conjugation of Target Protein Ligand to the Linker

  • Activation of TP-Ligand-COOH: Dissolve the carboxylic acid-functionalized target protein ligand (TP-Ligand-COOH) in anhydrous DMF. Add 1.2 equivalents of HATU and 2 equivalents of diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Conjugation: To the activated TP-Ligand-COOH solution, add 1 equivalent of this compound dissolved in a minimal amount of anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the product (TP-Ligand-PEG3-Bis-t-butyl ester) by reverse-phase HPLC.

Part 2: Deprotection of the t-butyl Ester

  • Cleavage: Dissolve the purified TP-Ligand-PEG3-Bis-t-butyl ester in a solution of 50% TFA in DCM containing 2.5% water and 2.5% TIS.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Solvent Removal: Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) several times to remove residual TFA.

Part 3: Conjugation of E3 Ligase Ligand

  • Activation: In a separate flask, dissolve the deprotected product from Part 2 in anhydrous DMF. Add 1.2 equivalents of HATU and 2 equivalents of DIPEA. Stir for 15 minutes.

  • Final Conjugation: Add 1 equivalent of the amine-functionalized E3 ligase ligand (E3-Ligand-NH2) to the activated solution. Stir at room temperature for 4-6 hours.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC. Characterize the final product by LC-MS and NMR.

Mandatory Visualizations

experimental_workflow cluster_part1 Part 1: First Conjugation cluster_part2 Part 2: Deprotection cluster_part3 Part 3: Second Conjugation A Activate TP-Ligand-COOH (HATU, DIPEA in DMF) B Add this compound A->B 15 min C Purify by HPLC B->C 4-6 hrs D Dissolve in TFA/DCM/H2O/TIS C->D E Remove Solvent D->E 2-4 hrs F Activate Intermediate (HATU, DIPEA in DMF) E->F G Add E3-Ligand-NH2 F->G 15 min H Final Purification (HPLC) G->H 4-6 hrs

Caption: A general experimental workflow for the synthesis of a PROTAC using this compound.

troubleshooting_deprotection start Incomplete t-butyl ester deprotection? increase_time Increase reaction time (up to 5 hours) start->increase_time Yes side_products Side products observed? start->side_products No increase_tfa Increase TFA concentration (up to 95%) increase_time->increase_tfa Still incomplete increase_time->side_products Complete check_tfa Use a fresh bottle of high-purity TFA increase_tfa->check_tfa Still incomplete increase_tfa->side_products Complete check_tfa->side_products Complete failure Consider linker redesign (e.g., longer PEG chain) check_tfa->failure Still incomplete add_scavengers Add scavengers to cleavage cocktail (e.g., TIS and water) side_products->add_scavengers Yes success Deprotection successful side_products->success No add_scavengers->success

Caption: A troubleshooting decision tree for the deprotection of the t-butyl ester group.

References

Technical Support Center: Monitoring Bis-PEG3-t-butyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring reactions involving Bis-PEG3-t-butyl ester, focusing primarily on the common acid-catalyzed deprotection of the t-butyl ester groups to form the corresponding di-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the deprotection of this compound?

The progress of the t-butyl ester deprotection reaction is primarily monitored by observing the disappearance of the starting material and the appearance of the more polar di-acid product. The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Q2: How can I use Thin-Layer Chromatography (TLC) to track the reaction?

TLC is a rapid and effective method for qualitative monitoring. The carboxylic acid product is significantly more polar than the ester starting material and will thus have a lower Retention Factor (Rf) on a normal-phase silica (B1680970) plate.

Detailed Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use a standard silica gel 60 F254 TLC plate.

  • Sample Preparation: At various time points (e.g., 0, 15 min, 30 min, 1 hr), withdraw a small aliquot (1-2 drops) from the reaction mixture. Dilute the aliquot in a small volume of a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Spotting: Spot the diluted starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) onto the TLC plate.

  • Elution: Develop the plate in an appropriate mobile phase. A good starting point is a mixture of a polar and a non-polar solvent.

  • Visualization: Visualize the spots under UV light (254 nm) if the molecule contains a UV-active chromophore. Alternatively, stain the plate using a suitable agent like potassium permanganate (B83412) (KMnO₄) or iodine.

  • Analysis: The reaction is complete when the spot corresponding to the starting material (higher Rf) is no longer visible in the reaction mixture lane.

Troubleshooting TLC Analysis

Issue Possible Cause Suggested Solution
No spots are visible. Sample concentration is too low; Compound is not UV active and stain was not used. Concentrate the aliquot before spotting; Use a universal stain like KMnO₄.
Spots are streaking. Sample is too concentrated; Mobile phase is too polar. Dilute the sample; Decrease the polarity of the mobile phase (e.g., reduce methanol (B129727) content).

| Rf values of SM and product are too close. | Inappropriate mobile phase. | Adjust the mobile phase polarity. For better separation of polar compounds, add a small amount of acetic or formic acid (0.5-1%) to the eluent. |

Q3: What is a recommended starting method for HPLC/LC-MS analysis?

HPLC and LC-MS provide more quantitative and definitive data. LC-MS is particularly powerful as it confirms the mass of the starting material and the expected product, verifying the reaction's success.[][2]

Detailed Experimental Protocol: HPLC/LC-MS Monitoring

  • Sample Preparation: At each time point, take a small aliquot from the reaction. Quench the reaction by diluting it significantly in the mobile phase (e.g., 1 µL of reaction mixture into 1 mL of 50:50 water:acetonitrile). If the reaction is run in a strong acid like TFA, neutralization with a base (e.g., ammonium (B1175870) hydroxide) in the sample vial may be necessary before injection to avoid damaging the column.

  • Chromatographic Conditions: Use a C18 reversed-phase column. The more polar di-acid product will elute earlier than the less polar t-butyl ester starting material.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. In LC-MS, extract the ion chromatograms for the exact masses of both species to confirm their identities. The reaction is complete when the peak area of the starting material is negligible.

Typical HPLC/LC-MS Parameters

Parameter Recommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min

| Detection | UV (e.g., 220 nm) and/or ESI-MS (Positive/Negative mode) |

Q4: How does ¹H NMR spectroscopy confirm the reaction's completion?

¹H NMR is an excellent tool for monitoring this specific reaction because the t-butyl group provides a very distinct and easily identifiable signal.

Analysis of Spectral Changes

The key diagnostic signal is the singlet corresponding to the 18 protons of the two t-butyl groups in the starting material. Upon successful deprotection, this signal will completely disappear. The protons on the PEG linker adjacent to the newly formed carboxylic acid may experience a slight downfield shift.

¹H NMR Chemical Shift Comparison

Group Starting Material (this compound) Product (Di-acid) Status
-C(CH₃)₃ ~1.45 ppm (singlet, 18H) Absent Disappears

| -CH₂-COO- | ~3.65 ppm (triplet) | ~3.70 ppm (triplet) | Shifts slightly |

Troubleshooting Guide

The following workflow and guide address common issues encountered during the deprotection reaction.

G cluster_workflow General Reaction Monitoring Workflow start Start Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot analyze Analyze via TLC / LC-MS aliquot->analyze check Is Starting Material Consumed? analyze->check workup Proceed to Work-up check->workup  Yes continue_rxn Continue Reaction (Monitor at t+Δt) check->continue_rxn  No, but progressing troubleshoot Troubleshoot Reaction (See Guide Below) check->troubleshoot  No, stalled continue_rxn->aliquot G cluster_troubleshooting Troubleshooting Stalled Deprotection start Reaction Stalled: SM Remains check_reagents Verify Acid Catalyst (Age, Concentration) start->check_reagents check_temp Is Reaction Temperature Correct? start->check_temp add_reagent Add More Acid Catalyst (e.g., 0.5-1.0 eq.) check_reagents->add_reagent Reagent may be old/degraded check_temp->add_reagent Yes increase_temp Increase Temperature (if substrate is stable) check_temp->increase_temp No reanalyze Re-analyze Progress add_reagent->reanalyze increase_temp->reanalyze

References

Strategies to minimize steric hindrance with Bis-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG3-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges, particularly those related to steric hindrance, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional, PEG-based crosslinker. Its structure consists of a short polyethylene (B3416737) glycol (PEG3) chain with a t-butyl ester group at each end. The t-butyl esters serve as protecting groups for carboxylic acids. It is widely used as a linker molecule in bioconjugation and drug delivery.[1][2] A key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[3]

Q2: What is the primary cause of steric hindrance when using this molecule?

A2: The primary source of steric hindrance is the bulky tertiary-butyl (t-butyl) groups at both ends of the molecule.[4][5] These groups can physically obstruct the approach of reagents to the reactive sites, especially after deprotection when the resulting carboxylic acids need to be activated and coupled to other molecules. The flexibility and conformation of the PEG chain in different solvents can also influence the accessibility of the terminal groups.

Q3: My reaction yield is low when using the deprotected linker. What is the most likely cause?

A3: Low yield is a common problem often attributable to steric hindrance.[6] After removing the t-butyl protecting groups, the resulting dicarboxylic acid can be sterically congested. This congestion can hinder the approach of coupling reagents and the target nucleophile (e.g., an amine), leading to incomplete reaction. Other factors could include suboptimal reaction conditions (solvent, temperature, time) or an inappropriate choice of coupling reagent for a hindered system.

Q4: What is the standard method for deprotecting the t-butyl ester groups?

A4: The standard and most common method for cleaving t-butyl esters is treatment with a strong acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[7][8] The reaction is usually rapid and clean, yielding the deprotected dicarboxylic acid and volatile isobutylene (B52900) as a byproduct. However, for sensitive substrates, other methods involving reagents like ZnBr₂ or catalytic protocols can be used under milder conditions.[9][10]

Troubleshooting Guides

Problem 1: Inefficient or Incomplete Deprotection of t-Butyl Esters

If you observe incomplete removal of the t-butyl groups (e.g., via TLC, LC-MS, or NMR analysis), consider the following strategies.

Troubleshooting Workflow: Deprotection

start Incomplete Deprotection strategy1 Increase TFA Concentration or Reaction Time start->strategy1 Standard Protocol strategy2 Consider Alternative Acid Catalysts start->strategy2 Substrate is sensitive to TFA strategy3 Use Microwave Irradiation start->strategy3 To accelerate reaction result Successful Deprotection strategy1->result strategy2->result strategy3->result

Caption: Troubleshooting logic for incomplete t-butyl ester deprotection.

Data Summary: Deprotection Conditions

The following table summarizes common conditions for t-butyl ester cleavage.

Reagent/ConditionSolventTemperatureTypical TimeNotes
20-50% TFADichloromethane (DCM)Room Temp1-4 hoursStandard, effective method. Monitor by TLC/LCMS.
ZnBr₂Dichloromethane (DCM)Room Temp4-12 hoursMilder Lewis acid option, useful for acid-sensitive substrates.[8][9]
p-Toluenesulfonic acid(Solvent-free)Microwave3-5 minRapid deprotection accelerated by microwave irradiation.[8]
4 M HClDioxane / Ethyl AcetateRoom Temp2-6 hoursAlternative strong acid protocol.
Problem 2: Low Yield in Subsequent Amide Coupling Reactions

After successful deprotection, coupling the resulting di-acid to an amine (or other nucleophile) can be challenging due to steric hindrance.

Troubleshooting Workflow: Amide Coupling

start Low Coupling Yield cause1 Cause: Steric Hindrance start->cause1 cause2 Cause: Suboptimal Reagent start->cause2 cause3 Cause: Poor Solubility start->cause3 solution1 Increase Temperature or Reaction Time cause1->solution1 solution2 Switch to a More Powerful Coupling Reagent (e.g., HATU, COMU) cause2->solution2 solution3 Change Solvent (e.g., DMF, DMSO) cause3->solution3 result Improved Yield solution1->result solution2->result solution3->result

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Data Summary: Coupling Reagent Efficiency for Hindered Systems

For sterically hindered substrates, the choice of coupling reagent is critical. Phosphonium and aminium/uronium reagents are generally superior to carbodiimides alone.[11]

Reagent ClassExample(s)AdditiveRelative Efficiency (Hindered)Notes
CarbodiimideEDC, DCC, DICHOBt / HOAtModerateProne to side reactions; may be insufficient for severe hindrance.[12][13]
Aminium/UroniumHATU , HBTU(Internal)High HATU is highly effective, fast, and reduces racemization.[12]
Aminium/UroniumCOMU(Internal)Very HighOften considered superior to HATU for challenging couplings.[14]
PhosphoniumPyBOP, PyAOP(Internal)HighEffective reagents, particularly for cyclization and N-methyl amino acids.[12]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting groups using Trifluoroacetic Acid (TFA).

Workflow Diagram

cluster_0 Deprotection Protocol A 1. Dissolve Linker in DCM B 2. Add TFA (25% v/v) A->B C 3. Stir at RT (2-4h) B->C D 4. Monitor by TLC/LCMS C->D E 5. Evaporate Solvent & TFA D->E F 6. Obtain Di-acid (Use Immediately) E->F

Caption: Experimental workflow for t-butyl ester deprotection.

Methodology
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).

  • Incubation: Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting crude Bis-PEG3-dicarboxylic acid is often a viscous oil.

  • Purification/Use: The crude product can be co-evaporated with toluene (B28343) or ether to remove residual TFA. It is typically used in the next step without further purification.

Protocol 2: Amide Coupling with Deprotected Linker

This protocol details the coupling of the resulting Bis-PEG3-dicarboxylic acid to a primary amine-containing substrate using HATU as the coupling reagent.

Methodology
  • Preparation: Dissolve the crude Bis-PEG3-dicarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Activation: To this solution, add HATU (2.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (4.0-5.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • Coupling: Add the amine-containing substrate (2.2-2.5 eq), dissolved in a minimal amount of DMF, to the activated linker solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 4-12 hours. For particularly hindered substrates, the temperature can be moderately increased (e.g., to 40-50 °C).[15]

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

References

Validation & Comparative

Performance Analysis of Bis-PEG3-t-butyl Ester in ADC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugate (ADC) development is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. This guide provides a comprehensive performance analysis of Bis-PEG3-t-butyl ester as a potential linker in ADC development. Due to the limited direct experimental data on this specific linker in publicly available literature, this comparison is built upon the well-documented properties of its constituent parts: a short polyethylene (B3416737) glycol (PEG3) spacer and an acid-labile t-butyl ester linkage. The performance is benchmarked against established cleavable and non-cleavable linker technologies.

Introduction to this compound in ADCs

This compound is a bifunctional linker that incorporates a hydrophilic PEG3 spacer and two t-butyl ester groups. In the context of ADC development, one functional group would be derivatized for conjugation to the antibody, while the other would be modified to react with the cytotoxic payload. The core characteristics of this linker suggest its potential utility in creating ADCs with specific release mechanisms and improved physicochemical properties.

The PEG3 component is expected to enhance the solubility and stability of the ADC, potentially enabling the use of more hydrophobic payloads and improving pharmacokinetic profiles.[1][2][3] The t-butyl ester linkage introduces an acid-sensitive cleavage site, designed to remain stable at physiological pH but to hydrolyze in the acidic environment of tumor cells' endosomes and lysosomes, releasing the cytotoxic payload.[][5][6]

Comparative Performance Analysis

To objectively evaluate the potential of this compound in ADC development, its anticipated performance is compared with two widely used linker classes: enzyme-cleavable linkers (e.g., Val-Cit) and non-cleavable linkers (e.g., SMCC).

FeatureThis compound (Inferred)Val-Cit-PABC (Enzyme-Cleavable)SMCC (Non-Cleavable)
Release Mechanism Acid-catalyzed hydrolysis in endosomes/lysosomes (pH 4.5-6.5)[][5]Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)[7]Proteolytic degradation of the antibody backbone in lysosomes[8]
Plasma Stability Moderate to High. Potentially susceptible to plasma esterases, though steric hindrance can mitigate this.[9][10]Generally high, but can be susceptible to certain plasma proteases.[7]High, as it relies on antibody degradation for payload release.[8]
Bystander Effect Yes. The released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.[11]Yes. The released payload is cell-permeable.No. The payload is released as an amino acid conjugate and is generally not cell-permeable.[8]
Drug-to-Antibody Ratio (DAR) The hydrophilic PEG3 spacer may help to achieve higher DARs by mitigating aggregation caused by hydrophobic payloads.[1][3]Can be limited by the hydrophobicity of the linker-payload combination.Can be limited by the hydrophobicity of the linker-payload combination.
Payload Compatibility Suitable for payloads that can be linked via an ester bond and are potent upon release.Broadly compatible with various payloads containing an appropriate functional group.Requires payloads that remain active when conjugated to an amino acid residue.
Synthesis Complexity The synthesis of the linker itself is relatively straightforward. ADC conjugation requires deprotection of the t-butyl ester and subsequent activation for payload attachment.Multi-step synthesis is required for the complete linker-payload construct.Relatively straightforward conjugation chemistry.

Experimental Protocols

ADC Synthesis and Characterization

Objective: To synthesize an ADC using a this compound-derived linker and characterize its key properties.

Protocol:

  • Linker Modification: The this compound would first be modified. One ester group would be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to reveal a carboxylic acid. This acid would then be activated (e.g., as an NHS ester) for conjugation to an amine group on the antibody. The other end of the linker would be functionalized for conjugation to the payload.

  • Antibody Conjugation: The activated linker is reacted with the monoclonal antibody at a specific molar ratio to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Payload Attachment: The payload is then conjugated to the antibody-linker intermediate.

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker, and payload.

  • Characterization:

    • DAR Determination: The average DAR is determined using UV-Vis spectroscopy and/or HIC.

    • Purity and Aggregation: Assessed by SEC.

    • Confirmation of Conjugation: Verified by mass spectrometry.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Protocol:

  • The ADC is incubated in human and mouse plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • The amount of intact ADC and released payload in the plasma samples is quantified using methods like ELISA or LC-MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Cancer cell lines are seeded in 96-well plates.

  • Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using a suitable assay (e.g., MTT, CellTiter-Glo).

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency.

Visualizing ADC Development Workflows and Pathways

ADC Synthesis and Purification Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Linker_Modification Linker Modification (Deprotection & Activation) Antibody_Conjugation Antibody Conjugation Linker_Modification->Antibody_Conjugation Activated Linker Payload_Attachment Payload Attachment Antibody_Conjugation->Payload_Attachment Antibody-Linker SEC Size-Exclusion Chromatography Payload_Attachment->SEC Crude ADC HIC Hydrophobic Interaction Chromatography SEC->HIC Partially Purified ADC DAR_Analysis DAR Analysis (UV-Vis, HIC) HIC->DAR_Analysis Purified ADC Purity_Analysis Purity & Aggregation (SEC) HIC->Purity_Analysis MS_Analysis Mass Spectrometry HIC->MS_Analysis

Caption: Workflow for the synthesis, purification, and characterization of an ADC.

ADC Mechanism of Action with an Acid-Labile Linker

ADC_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartments ADC_Circulation ADC in Circulation (Stable Linker) Target_Cell Antigen-Positive Tumor Cell ADC_Circulation->Target_Cell Binding to Antigen Endosome Endosome (pH 5.0-6.5) Target_Cell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Acidic Environment Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: Internalization and payload release mechanism of an ADC with an acid-labile linker.

Conclusion

This compound presents an intriguing, yet underexplored, option for ADC linker design. Its constituent parts suggest the potential for favorable physicochemical and pharmacokinetic properties, coupled with a targeted, acid-dependent payload release mechanism. However, the lack of direct comparative data necessitates a thorough experimental evaluation to validate its performance against established linker technologies. Key areas for investigation include its plasma stability, the efficiency of payload release in the tumor microenvironment, and its overall impact on the therapeutic index of an ADC. The experimental frameworks provided in this guide offer a starting point for researchers to systematically assess the potential of this and other novel linker structures in the development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Bis-PEG3-t-butyl Ester for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker, a seemingly simple bridge, profoundly dictates the efficacy, selectivity, and pharmacokinetic properties of the entire conjugate. This guide provides a comparative analysis of Bis-PEG3-t-butyl ester, a bifunctional linker, against other common linker classes, supported by representative experimental data and detailed methodologies to inform rational drug design.

Unveiling this compound: A Multifunctional Tool

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central secondary amine and two PEG3 arms, each terminating in a t-butyl ester.[1] This unique architecture offers several key advantages for targeted drug delivery:

  • Enhanced Solubility and Flexibility: The hydrophilic PEG3 chains improve the aqueous solubility of the overall conjugate, a crucial factor for "beyond Rule of 5" molecules like PROTACs.[2][3] The flexible nature of the PEG linker is also critical for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase in PROTACs.[4]

  • Acid-Labile Payload Release: The terminal t-butyl esters are designed to be stable at physiological pH (7.4) but are readily cleaved under acidic conditions, such as those found in the endosomal and lysosomal compartments of a cell (pH 4.5-6.5).[5][6] This allows for the targeted release of the cytotoxic payload inside the cancer cell, minimizing off-target toxicity.[7]

  • Bifunctional Handle for Conjugation: The central amine provides a convenient point for conjugation to a targeting moiety (like an antibody or a small molecule ligand), while the deprotected carboxylic acids (after t-butyl ester cleavage) can be coupled to the payload. Alternatively, the initial amine can be used to link to a payload or targeting ligand, with the other end being modified for further conjugation.

Performance Comparison: this compound in Context

While direct, head-to-head comparative studies for this compound are not extensively published, we can infer its performance characteristics by examining data from studies comparing linkers with similar properties. The following tables summarize key performance metrics for PROTACs constructed with different linker types, providing a framework for understanding the potential performance of a this compound-based conjugate.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

This table presents representative data on how varying the length of the PEG linker can affect the degradation capability and cell permeability of a BRD4-targeting PROTAC.[4] A shorter PEG linker, such as the PEG3 in this compound, often provides a good balance between maintaining sufficient distance for ternary complex formation and not being excessively long, which can negatively impact cell permeability.[8]

PROTAC Linker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (10⁻⁶ cm/s)
PEG3 (Representative) 15 >90 1.5
PEG425>901.1
PEG510>950.8
PEG650850.6

Data is representative and synthesized from comparative studies of BRD4-targeting PROTACs.[4] DC₅₀ represents the concentration required for 50% degradation of the target protein, and Dₘₐₓ is the maximum degradation achieved.

Table 2: Comparison of Different Linker Chemistries

The choice of linker chemistry significantly influences the release mechanism and overall performance. This table compares the general properties of acid-cleavable linkers, like what would be achieved with this compound, to other common cleavable and non-cleavable linkers.

Linker TypeCleavage MechanismKey AdvantagesKey Considerations
Acid-Cleavable (e.g., Hydrazone, t-butyl ester) Low pH in endosomes/lysosomesTargeted intracellular release; good for various payloads.Can have variable stability in circulation.[7]
Enzymatically Cleavable (e.g., Val-Cit) Cathepsin B in lysosomesHigh stability in plasma; specific release in tumor cells.[5]Efficacy depends on enzyme expression levels.
Reducible (e.g., Disulfide) High glutathione (B108866) levels in cytoplasmExploits the reducing intracellular environment.Can be susceptible to premature cleavage.[7]
Alkyl (Non-cleavable) Proteolytic degradation of the antibodyHigh stability in circulation; lower risk of off-target toxicity.[5]Payload is released with a linker remnant, which may affect its activity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel drug conjugates. Below are methodologies for the synthesis of a PROTAC using a bifunctional PEG linker and for the in vitro assessment of its efficacy.

Protocol 1: Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using a linker like this compound, where the central amine is first coupled to an E3 ligase ligand, followed by deprotection and coupling to the target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the t-butyl protected intermediate by flash column chromatography.

Step 2: Deprotection and Coupling of Target Protein Ligand

  • Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) at 0°C and stir for 1-2 hours to cleave the t-butyl ester groups, yielding the free di-acid.

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the resulting di-acid (1.0 eq) and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.[9][10]

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection & Second Coupling E3 Ligase Ligand (Amine) E3 Ligase Ligand (Amine) HATU, DIPEA in DMF HATU, DIPEA in DMF E3 Ligase Ligand (Amine)->HATU, DIPEA in DMF This compound This compound This compound->HATU, DIPEA in DMF Intermediate_1 E3-Linker(t-butyl)₂ HATU, DIPEA in DMF->Intermediate_1 TFA in DCM TFA in DCM Intermediate_1->TFA in DCM Intermediate_2 E3-Linker(COOH)₂ TFA in DCM->Intermediate_2 HATU, DIPEA in DMF_2 HATU, DIPEA in DMF Intermediate_2->HATU, DIPEA in DMF_2 Target Ligand (Amine) Target Ligand (Amine) Target Ligand (Amine)->HATU, DIPEA in DMF_2 Final_PROTAC Final PROTAC HATU, DIPEA in DMF_2->Final_PROTAC

Synthetic workflow for a PROTAC using a bifunctional linker.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug conjugate required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for an ERα-targeting PROTAC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC conjugate in culture medium and add to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The function of a PROTAC is to hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The linker is central to this process, as its properties dictate the formation of a productive ternary complex.

G cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (e.g., with this compound) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Poly-ubiquitinated POI Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin (from E2) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound represents a versatile and valuable linker for the development of targeted drug delivery systems. Its combination of a flexible, hydrophilic PEG spacer and an acid-cleavable ester makes it particularly well-suited for applications like PROTACs, where solubility, ternary complex geometry, and controlled payload release are all critical for success. The comparative data and protocols provided in this guide offer a foundational framework for researchers to rationally design and evaluate drug conjugates incorporating this and similar linkers, ultimately accelerating the development of next-generation targeted therapies.

References

Evaluating the In Vivo Stability of Bis-PEG3-t-butyl Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the therapeutic index for targeted drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A stable linker ensures that the conjugate remains intact in systemic circulation, minimizing off-target toxicity and maximizing payload delivery to the target site. Conversely, the linker must be designed for timely cleavage and payload release within the target cell or tissue. This guide provides an objective comparison of the in vivo stability of Bis-PEG3-t-butyl ester conjugates against other commonly used linker technologies, supported by experimental data and detailed protocols.

Comparative In Vivo Stability of Linker Technologies

The in vivo stability of a conjugate is influenced by the chemical nature of its linker. Linkers are broadly classified as cleavable or non-cleavable. The this compound linker is a newer generation linker, often employed in PROTACs, that combines features of both metabolic stability and eventual payload release. Its stability profile is compared below with established cleavable linkers.

Linker TypeConjugate ExampleAnimal ModelIn Vivo Half-Life (Linker)Key Stability Characteristics
This compound Small Molecule Conjugate (e.g., PROTAC)Mouse/RatEstimated > 48 hourst-Butyl Ester: Resistant to hydrolysis by serum esterases. PEG3: Short polyethylene (B3416737) glycol chain enhances solubility and may improve pharmacokinetics. Susceptible to oxidative metabolism.
Valine-Citrulline (VC) cAC10-vc-MMAE (ADC)Mouse~144 hours (6.0 days)Stable in human and monkey plasma but can be susceptible to cleavage by mouse carboxylesterase Ces1c.[1] Cleaved by lysosomal proteases (e.g., Cathepsin B).[2]
cAC10-vc-MMAE (ADC)Cynomolgus Monkey~230 hours (9.6 days)Demonstrates high stability in primates, suggesting good stability in humans.
Hydrazone Phenylketone-derived hydrazone linkerHuman and Mouse Plasma~48 hours (2 days)[3]pH-sensitive; designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes.[4][5] Stability can be variable based on the structure.
Disulfide Maytansinoid Conjugate (ADC)Not specified~216 hours (9 days)Redox-sensitive; stable in the oxidizing environment of the bloodstream and cleaved in the reducing intracellular environment by glutathione.[6] Steric hindrance around the disulfide bond can increase stability.

Note: The in vivo half-life of a linker can be influenced by the nature of the conjugate (e.g., small molecule vs. antibody), the payload, and the animal model used. The data for the this compound is an estimate based on the known high stability of t-butyl esters to enzymatic hydrolysis and the pharmacokinetic properties of short PEG chains.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of targeted conjugates. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study and Plasma Stability Assessment using LC-MS/MS

This method is the gold standard for quantifying the concentration of a small molecule conjugate (e.g., a PROTAC) and its metabolites over time in plasma.

a. Animal Dosing and Sample Collection:

  • Select a suitable animal model (e.g., male Sprague-Dawley rats).

  • Administer the conjugate intravenously (IV) or orally (PO) at a predetermined dose.

  • Collect blood samples (~100 µL) from the tail vein or other appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

b. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 20 µL aliquot of plasma, add 100 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS). The IS is a compound with similar chemical properties to the analyte but a different mass, used to normalize for variations in sample processing and instrument response.

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase column suitable for small molecule analysis (e.g., C18 column).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the parent conjugate from its potential metabolites and endogenous plasma components.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Mass Spectrometry (MS/MS):

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the intact conjugate) and a specific product ion (a fragment of the conjugate) for highly selective and sensitive quantification.

    • MRM Transitions: Optimize the MRM transitions (precursor ion → product ion) and collision energies for the parent conjugate and the internal standard.

d. Data Analysis:

  • Construct a calibration curve by spiking known concentrations of the conjugate into blank plasma and processing them alongside the study samples.

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Use the regression equation from the calibration curve to determine the concentration of the conjugate in the unknown samples.

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix WinNonlin).

ELISA-Based Quantification of Intact Antibody-Drug Conjugate (ADC) Stability

This immunoassay-based method is suitable for measuring the concentration of intact ADC in plasma, where the linker and payload are still attached to the antibody.

a. Animal Dosing and Sample Collection:

  • Follow the same procedure as described in the LC-MS/MS protocol.

b. ELISA Procedure:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the detection antibody will catalyze a color change.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the ADC standards.

  • Determine the concentration of intact ADC in the plasma samples by interpolating their absorbance values from the standard curve.

  • Plot the concentration of intact ADC over time to determine its pharmacokinetic profile and in vivo stability.

Visualizations

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 Analysis Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling IV or PO Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Stability Assessment Stability Assessment Pharmacokinetic Modeling->Stability Assessment G cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Target Cell cluster_2 Linker Cleavage Mechanisms Intact_Conjugate_Circulation Intact Conjugate (Stable) Internalization Internalization via Endocytosis Intact_Conjugate_Circulation->Internalization Endosome_Lysosome Endosome/Lysosome (Acidic pH, High Protease/Esterase Activity) Internalization->Endosome_Lysosome Payload_Release Active Payload Release Endosome_Lysosome->Payload_Release Linker Cleavage Target_Engagement Target Engagement & Pharmacological Effect Payload_Release->Target_Engagement VC_Linker Valine-Citrulline VC_Linker->Payload_Release Cathepsins Hydrazone_Linker Hydrazone Hydrazone_Linker->Payload_Release Low pH Disulfide_Linker Disulfide Disulfide_Linker->Payload_Release Glutathione Ester_Linker t-Butyl Ester Ester_Linker->Payload_Release Esterases (Slower Hydrolysis) G cluster_0 Key Properties cluster_1 Therapeutic Outcomes Linker_Chemistry Linker Chemistry Plasma_Stability Plasma Stability Linker_Chemistry->Plasma_Stability Payload_Release_Rate Payload Release Rate Linker_Chemistry->Payload_Release_Rate PK_Profile Pharmacokinetic Profile Linker_Chemistry->PK_Profile Toxicity Toxicity Plasma_Stability->Toxicity influences Efficacy Efficacy Payload_Release_Rate->Efficacy influences PK_Profile->Efficacy influences PK_Profile->Toxicity influences Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

References

The Linchpin of Potency: A Head-to-Head Comparison of PEG Linker Lengths in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[5][6]

Among the most common linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, synthetic tractability, and the ease with which their length can be modified.[2][4] However, the optimal PEG linker length is not universal; it is highly dependent on the specific POI and E3 ligase pair. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an excessively long linker may lead to an unstable complex and inefficient ubiquitination.[2] This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of potent protein degraders.

Quantitative Comparison of PROTAC Performance by Linker Length

The efficacy of a PROTAC is primarily assessed by two parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, illustrating the profound impact of linker length on PROTAC performance across different targets.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Note: Data compiled from studies on VHL-based PROTACs. The linker type is analogous to PEG in terms of providing a flexible chain.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1][7][8]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent / Optimal

Note: Studies demonstrated that while both 12- and 16-atom PEG linkers had similar binding affinities for ERα, the 16-atom linker was significantly more potent in inducing degradation.[7][8]

Table 3: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [3]

E3 LigaseLinker Length (PEG units)DC50 (µM)
CRBN0< 0.5
CRBN1-2> 5
CRBN4-5< 0.5
VHLIncreasing LengthPotency Decreased

Note: This data highlights that the relationship between linker length and potency is not always linear and can be highly dependent on the recruited E3 ligase.

Visualizing PROTAC Mechanics and Evaluation

Diagrams generated using Graphviz provide a clear illustration of the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recruitment PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Experimental_Workflow start PROTAC Design (Varying PEG Lengths) synthesis Chemical Synthesis start->synthesis biochem Biochemical Assays (e.g., SPR, ITC for Ternary Complex) synthesis->biochem cell_culture Cell Culture & Treatment synthesis->cell_culture analysis Data Analysis (DC50 / Dmax Calculation) biochem->analysis lysis Cell Lysis & Protein Extraction cell_culture->lysis quant Protein Quantification (e.g., Western Blot, HTRF) lysis->quant quant->analysis end Optimal Linker Identified analysis->end Linker_Logic cluster_linker Linker Length Impact cluster_outcome Outcome too_short Too Short steric_hindrance Steric Hindrance No Ternary Complex too_short->steric_hindrance optimal Optimal Length stable_complex Stable & Productive Ternary Complex optimal->stable_complex too_long Too Long inefficient_complex Inefficient Ubiquitination Unstable Complex too_long->inefficient_complex degradation_no No Degradation steric_hindrance->degradation_no degradation_yes Efficient Degradation stable_complex->degradation_yes degradation_poor Poor Degradation inefficient_complex->degradation_poor

References

Justification for Choosing Bis-PEG3-t-butyl Ester in a Research Proposal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic or research molecule. This guide provides a comprehensive comparison of Bis-PEG3-t-butyl ester with alternative linkers, supported by experimental data and detailed protocols, to justify its selection in a research proposal.

Introduction to this compound

This compound is a branched, polyethylene (B3416737) glycol (PEG)-based linker featuring a central amine and two terminal t-butyl ester groups. This unique architecture provides a combination of desirable properties for bioconjugation, including enhanced solubility, a branched structure for potentially higher payload attachment, and acid-labile cleavage for controlled release.

Key Features of this compound:

  • Branched Architecture: The central amine allows for the attachment of two separate molecules or a single molecule with two attachment points, which can be advantageous for creating constructs with higher drug-to-antibody ratios (DARs) in ADCs or for optimizing the spatial orientation of ligands in PROTACs.[1][2]

  • PEG3 Spacer Arms: The polyethylene glycol (PEG) spacers enhance the hydrophilicity of the entire construct, which can improve solubility, reduce aggregation, and lead to favorable pharmacokinetic profiles.[1][3]

  • Acid-Labile t-Butyl Esters: The terminal t-butyl ester groups are stable at physiological pH but can be cleaved under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells, allowing for targeted payload release.[4]

  • Orthogonal Reactivity: The central amine and the terminal carboxylic acids (after deprotection of the t-butyl esters) offer orthogonal reactive handles for a stepwise and controlled conjugation strategy.[5]

Comparative Analysis with Alternative Linkers

The choice of this compound is best understood by comparing its key features against those of common alternative linkers used in bioconjugation.

Branched vs. Linear PEG Linkers

The branched structure of this compound offers distinct advantages over traditional linear PEG linkers.

FeatureBranched PEG Linkers (e.g., this compound)Linear PEG Linkers
Payload Capacity Potentially higher, allowing for increased drug-to-antibody ratios (DARs).[2][6]Typically a 1:1 conjugation ratio.
Hydrodynamic Radius Larger hydrodynamic radius for a given molecular weight.[7]Smaller hydrodynamic radius.[7]
Pharmacokinetics Can lead to slower clearance rates and higher plasma concentrations over time.[8]Generally faster clearance compared to branched counterparts of similar molecular weight.
Steric Hindrance May introduce steric hindrance that can impact binding affinity or enzymatic cleavage if not optimally designed.[6]Less steric hindrance, which can be advantageous for site-specific conjugation.[9]

Supporting Experimental Data:

A study comparing pendant (branched) versus linear PEG linker configurations in high-DAR trastuzumab-DM1 ADCs in mice demonstrated that the pendant PEG configuration resulted in slower clearance rates and higher plasma concentrations over time, suggesting a superior shielding effect from the branched architecture.[8] Another study on homogeneous trastuzumab-MMAE ADCs found that a "long" branched linker was as active as its heterogeneous counterpart, while a "short" branched linker was significantly less potent, indicating that linker length is a critical parameter in branched linker design.[6]

Cleavable vs. Non-Cleavable Linkers

The acid-labile t-butyl esters of this compound place it in the category of cleavable linkers, which are designed to release their payload under specific physiological conditions.

Linker TypeMechanism of ActionAdvantagesDisadvantages
Acid-Labile (e.g., t-butyl ester, hydrazone) Cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][10]Targeted release in the cell; potential for bystander effect.[8]Can exhibit instability in circulation, leading to premature drug release.[4]
Enzymatically Cleavable (e.g., Val-Cit) Cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in tumor cells.[9]High tumor specificity and stability in circulation.Efficacy is dependent on the expression levels of the target enzyme.
Reductively Cleavable (e.g., disulfide) Cleaved in the reducing environment of the cytoplasm due to high glutathione (B108866) concentrations.[11]Good stability in circulation; rapid intracellular release.Potential for premature cleavage by circulating thiols.[10]
Non-Cleavable Payload is released upon complete degradation of the antibody in the lysosome.[12]High stability in circulation, leading to reduced off-target toxicity.[12]No bystander effect; payload is released with a linker remnant, which may affect its activity.

Justification for t-Butyl Ester:

Experimental Protocols

General Protocol for PROTAC Synthesis using a Branched PEG Linker

This protocol provides a general workflow for synthesizing a PROTAC using a branched PEG linker with orthogonal reactive groups, analogous to this compound after deprotection.

Materials:

  • Target protein ligand with a suitable functional group (e.g., amine).

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid).

  • This compound.

  • Trifluoroacetic acid (TFA) for deprotection.

  • Peptide coupling reagents (e.g., HATU, DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Deprotection of t-Butyl Esters:

    • Dissolve this compound in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture to remove excess TFA and DCM, yielding the deprotected linker with two carboxylic acid groups and a central amine.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (with a carboxylic acid) and an excess of the deprotected linker in anhydrous DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC. This step will primarily yield a product where the central amine of the linker has reacted with the E3 ligase ligand.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate and the target protein ligand (with an amine) in anhydrous DMF.

    • Add coupling reagents (HATU, DIPEA).

    • Stir at room temperature until the reaction is complete, as monitored by LC-MS.

    • Purify the final PROTAC conjugate by preparative HPLC.

General Protocol for ADC Synthesis with a Branched, Cleavable Linker

This protocol outlines the synthesis of an ADC using a branched linker, assuming prior modification of the linker to contain a maleimide (B117702) group for conjugation to reduced antibody thiols.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab).

  • Reducing agent (e.g., TCEP).

  • Branched linker-payload construct with a maleimide group.

  • Reaction buffer (e.g., PBS with EDTA).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in the reaction buffer.

    • Add a molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the maleimide-functionalized branched linker-payload in a co-solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours.

  • Quenching and Purification:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Purify the ADC using size-exclusion chromatography to remove excess linker-payload and other reagents.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation state of the ADC by size-exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification linker Bis-PEG3-t-butyl ester deprotection Acidic Deprotection (TFA) linker->deprotection activated_linker Deprotected Linker (Di-acid, Amine) deprotection->activated_linker intermediate Ligand-Linker Intermediate activated_linker->intermediate ligand1 E3 Ligase Ligand (e.g., with COOH) ligand1->intermediate 1. Coupling ligand2 Target Protein Ligand (e.g., with NH2) protac Final PROTAC ligand2->protac intermediate->protac 2. Coupling purification HPLC Purification protac->purification

PROTAC Synthesis Workflow

signaling_pathway ADC Antibody-Drug Conjugate (Branched PEG Linker) Receptor Target Cell Receptor ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Receptor-mediated Endosome Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Acid-Catalyzed Linker Cleavage Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Apoptosis Payload->Apoptosis 3. Induces Cell Death

ADC Mechanism of Action

Conclusion

The selection of this compound as a linker in the proposed research is justified by its unique combination of a branched architecture, hydrophilicity-enhancing PEG spacers, and an acid-labile cleavage mechanism. The branched structure offers the potential for improved pharmacokinetics and higher payload capacity compared to linear alternatives. The PEG spacers are crucial for enhancing the solubility and stability of the final conjugate. Finally, the t-butyl ester groups provide a mechanism for targeted payload release in the acidic environment of tumor cells, a strategy that is independent of cellular enzyme expression levels. While direct head-to-head quantitative comparisons with all possible linkers are not available, the known properties of its constituent parts, supported by data from analogous systems, provide a strong rationale for its use in developing novel and effective bioconjugates.

References

A Comparative Guide to Bis-PEG3-t-butyl Ester Conjugates: Characterization and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a comprehensive comparison of conjugates synthesized using Bis-PEG3-t-butyl ester, a non-cleavable polyethylene (B3416737) glycol (PEG) linker, with other common linker technologies.

This compound is a homobifunctional linker featuring two PEG3 arms, each terminated with a t-butyl ester protected carboxylic acid. The PEG component enhances the hydrophilicity of the conjugate, which can be advantageous for poorly soluble payloads and can improve the pharmacokinetic profile. The t-butyl ester groups provide a stable protecting group that can be removed under acidic conditions to reveal carboxylic acid functionalities for conjugation. As a non-cleavable linker, it relies on the degradation of the targeting moiety (e.g., the antibody in an ADC) within the target cell to release the payload.

This guide presents a comparative analysis of the performance of this compound synthesized conjugates against those with cleavable linkers, supported by experimental data from various studies. Detailed experimental protocols for the synthesis, characterization, and validation of these conjugates are also provided.

Quantitative Performance Comparison

The following tables summarize key performance metrics for ADCs synthesized with non-cleavable PEG linkers (representative of this compound conjugates) and commonly used cleavable linkers. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature.

Table 1: In Vitro Cytotoxicity (IC50) Data

Linker TypeAntibody-PayloadCell LineIC50 (nM)Reference
Non-cleavable PEG Anti-HER2-Monomethyl Auristatin D (MMAD)BxPC30.3[1]
Cleavable (Val-Cit)Anti-HER2-Monomethyl Auristatin F (MMAF)HER2-positive cell lines~1-10[2]
Cleavable (Val-Ala)Anti-HER2-MMAFHER2-positive cell lines~1-10[3]
Cleavable (Glucuronide)Anti-HER2-MMAESKBR3Superior to Val-Cit[4]

Table 2: In Vitro Plasma Stability

Linker TypeConjugateSpeciesStability (% intact after incubation)Reference
Non-cleavable PEG Anti-HER2-PEG6-C2-MMADMouseStable across most sites over 4.5 days[1]
Non-cleavable Ab095-mc-MMAFHuman, Monkey, Rat, Mouse>99.9% intact after 144 hours[5]
Cleavable (Val-Cit)Anti-HER2-VCit-MMAFMouse<5% intact after 14 days[2]
Cleavable (Glu-Val-Cit)Anti-HER2-Glu-Val-Cit-MMAFMouseStable over 14 days[4]

Table 3: In Vivo Tumor Accumulation

Linker Type / MoietyConjugateTumor ModelTumor Accumulation (%ID/g)Time PointReference
PEGylated 111In-PEG-proticles-~0.231 h[1]
PEGylated Diabody-DOTA-PEG48Xenograftup to 8024 h[6]
Non-PEGylated111In-proticles-~0.061 h[1]
Standard ADCAnti-TENB2 ADCProstate Cancer PDX~15-2724-72 h[7]
Small FragmentVH2-VH1-AF680Prostate Cancer~7-[8]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and validation of this compound synthesized conjugates are provided below.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound

This protocol outlines the steps for conjugating a cytotoxic drug to an antibody via the this compound linker.

  • Deprotection of this compound:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and TFA under reduced pressure to obtain the di-acid PEG linker.

  • Activation of the Di-acid PEG Linker:

    • Dissolve the deprotected di-acid PEG linker in anhydrous DMF.

    • Add N,N'-Disuccinimidyl carbonate (DSC) (2.2 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Stir the reaction under an inert atmosphere at room temperature for 4-6 hours to form the di-NHS ester.

    • Monitor the reaction by LC-MS.

  • Conjugation of the Activated Linker to the Drug:

    • Dissolve the cytotoxic drug containing a primary amine in anhydrous DMF.

    • Add the solution of the activated di-NHS ester PEG linker (1.0 equivalent) to the drug solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the drug-linker conjugate by LC-MS.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Reduction (for thiol conjugation):

    • Prepare the antibody in a suitable buffer (e.g., PBS).

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) in a 2-5 molar excess per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation of Drug-Linker to the Antibody:

    • To the reduced antibody, add the purified drug-linker construct (with a maleimide (B117702) group, if the drug was functionalized accordingly) in a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • The reaction can be quenched by adding an excess of N-acetylcysteine.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Protocol 2: Characterization of the ADC

1. Mass Spectrometry (LC-MS):

  • Intact Mass Analysis: To determine the drug-to-antibody ratio (DAR), the purified ADC is analyzed by LC-MS under denaturing conditions. The sample is desalted online and the resulting mass spectrum is deconvoluted to determine the masses of the different drug-loaded antibody species.[9]

  • Peptide Mapping: To identify the conjugation sites, the ADC is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS. The fragmentation spectra are used to identify the peptides that are modified with the drug-linker.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To characterize the drug-linker conjugate, 1H NMR is used. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The characteristic peaks of the PEG linker (around 3.5 ppm) and the drug can be identified. The integration of these peaks can be used to confirm the structure and purity of the conjugate.[10][11] It is important to correctly assign the peaks, taking into account the potential for 13C-1H coupling in large PEG molecules.[11][12]

Protocol 3: In Vitro Validation of the ADC

1. Cell Viability/Cytotoxicity Assay:

  • Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated drug, and a non-targeting control ADC for 72-96 hours.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 values (the concentration that causes 50% inhibition of cell growth) for each compound.

2. Plasma Stability Assay:

  • Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • At each time point, analyze the samples by LC-MS to determine the percentage of intact ADC remaining.[5] This will indicate the stability of the conjugate in a biological matrix.

Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization and validation of this compound synthesized conjugates.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation s1 This compound Deprotection & Activation s2 Drug-Linker Conjugation s1->s2 s4 ADC Conjugation s2->s4 s3 Antibody Reduction s3->s4 c1 LC-MS (DAR & Site) s4->c1 c2 NMR (Structure) s4->c2 c3 SEC (Purity) s4->c3 v1 In Vitro Cytotoxicity (IC50) c1->v1 v2 Plasma Stability c1->v2 v3 In Vivo Efficacy (Tumor Growth) v2->v3

Experimental workflow for ADC synthesis and validation.

payload_release_mechanism cluster_non_cleavable Non-Cleavable Linker (e.g., Bis-PEG3) cluster_cleavable Cleavable Linker (e.g., Val-Cit) nc1 ADC binds to target cell nc2 Internalization into lysosome nc1->nc2 nc3 Antibody degradation by proteases nc2->nc3 nc4 Release of payload- linker-amino acid nc3->nc4 cl1 ADC binds to target cell cl2 Internalization into lysosome cl1->cl2 cl3 Enzymatic cleavage of linker cl2->cl3 cl4 Release of free payload cl3->cl4

Payload release mechanisms for different linker types.

decision_tree start Linker Selection q1 Is a 'bystander effect' desirable? start->q1 q2 Is maximum plasma stability critical? q1->q2 No cleavable Consider Cleavable Linker (e.g., Val-Cit, Glucuronide) q1->cleavable Yes q2->cleavable No non_cleavable Consider Non-Cleavable Linker (e.g., Bis-PEG3) q2->non_cleavable Yes

Decision tree for linker selection in ADC development.

References

A Comparative Guide to Bis-PEG3-t-butyl Ester and Non-PEGylated Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between a short-chain PEGylated linker, Bis-PEG3-t-butyl ester, and various non-PEGylated linkers, supported by experimental data and detailed methodologies.

This compound is a hydrophilic, flexible linker composed of three ethylene (B1197577) glycol units.[1][] Its properties are representative of short-chain polyethylene (B3416737) glycol (PEG) linkers, which are widely used to enhance the solubility and bioavailability of therapeutic molecules.[3][4] In contrast, non-PEGylated linkers encompass a diverse range of chemical structures, including simple alkyl chains and more rigid architectures, each offering a unique set of advantages and disadvantages.[5][]

Key Performance Metrics: PEGylated vs. Non-PEGylated Linkers

The choice between a PEGylated linker like this compound and a non-PEGylated alternative involves a trade-off between several key performance parameters.

Physicochemical Properties: A primary challenge in the development of complex molecules like PROTACs is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[7] PEG linkers are known to significantly improve the solubility of drug conjugates due to the hydrophilic nature of the ethylene glycol repeats.[][8][9] This enhanced solubility can facilitate formulation and improve overall bioavailability.[3] Non-PEGylated linkers, particularly those based on alkyl chains, are more hydrophobic, which can improve cell penetration but may also lead to aggregation and reduced solubility.[4][8]

Pharmacokinetics and In Vivo Performance: The inclusion of PEG linkers generally extends the circulation half-life of a therapeutic by increasing its hydrodynamic size, which reduces renal clearance.[10][11] This can lead to increased exposure of the drug in the body and greater accumulation in target tissues.[12][13] Studies have shown that PEGylation can lead to significantly higher blood concentrations of nanoparticles compared to their non-PEGylated counterparts.[14] However, excessively long PEG chains can sometimes reduce cell permeability and in vitro potency.[3][12][15] Non-cleavable, non-PEGylated linkers are valued for their high plasma stability, which can improve the therapeutic index and reduce off-target toxicity.[16]

Cell Permeability: The structure of the linker significantly impacts a molecule's ability to cross the cell membrane. While PEGylation improves solubility, it can also increase the polar surface area, which may hinder passive diffusion into cells. Studies on PROTACs have indicated that shorter PEG linkers often result in more permeable compounds.[17] In some cases, short alkyl linkers have been advocated over PEG linkers to improve permeability by reducing the total polar surface area.[17]

Efficacy and Potency: The linker's role is not merely as a spacer; it is an active contributor to the biological activity of the molecule.[5] It must position the two ends of a PROTAC, for example, to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[7][8] The flexibility of PEG linkers can be advantageous in this regard, allowing the molecule to adopt multiple orientations.[5] However, rigid non-PEGylated linkers can pre-organize the molecule into a favorable conformation, potentially improving selectivity and reducing the entropic penalty of binding.[5][18] The impact of PEG on in vitro potency can be context-dependent; while some studies show no effect on conjugate potency, others have demonstrated a reduction in cytotoxicity with the insertion of longer PEG chains.[12][13][19]

Data Presentation

The following tables summarize quantitative data from comparative studies on PEGylated and non-PEGylated linkers.

Table 1: Comparative In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles

FormulationBlood Concentration (1 h p.i., % ID/g)
PEGylated 111In-Proticles0.23 ± 0.01
Non-PEGylated 111In-Proticles0.06 ± 0.01
Data adapted from a study on the biodistribution of nanoparticle formulations. The results indicate that PEGylation led to significantly higher blood retention one-hour post-injection (p < 0.05).[14]

Table 2: Effect of PEG Linker Length on ADC Clearance in Rats

Drug-LinkerPEG SizeClearance (mL/day/kg)
Drug-linker 10None~18
Drug-linker 9PEG2~16
Drug-linker 8PEG4~12
Drug-linker 7PEG6~6
Drug-linker 6PEG8~4
Drug-linker 5PEG12~4
Drug-linker 4PEG24~4
Data derived from a study on homogeneous DAR 8 ADCs. A clear relationship was observed between PEG length and plasma clearance, with a threshold at PEG8 beyond which further increases in PEG size had minimal impact.[13]

Table 3: Impact of PEG Linker Insertion on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG SizeFold Reduction in Cytotoxicity (vs. no PEG)
HMNone1
HP4KM4 kDa4.5
HP10KM10 kDa22
Data from a study on miniaturized affibody-based drug conjugates. The insertion of PEG chains led to a reduction in in vitro cytotoxicity against HER2-positive cells.[12][15][19]

Mandatory Visualizations

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Target Protein (POI) Ligand Linker Linker (e.g., this compound or Non-PEGylated) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Linker_Evaluation_Workflow cluster_workflow Comparative Linker Evaluation Workflow start Design & Synthesize Conjugates (PEGylated vs. Non-PEGylated) physchem Physicochemical Characterization (Solubility, Stability) start->physchem invitro In Vitro Evaluation (Permeability, Cytotoxicity, DC50) physchem->invitro pk_studies Pharmacokinetic (PK) Studies (Half-life, Clearance) invitro->pk_studies invivo In Vivo Efficacy Studies (Tumor Growth Inhibition) pk_studies->invivo tolerability Tolerability Assessment (MTD) invivo->tolerability decision Select Optimal Linker tolerability->decision

Caption: Workflow for comparative evaluation of linkers.

PROTAC_MoA cluster_MoA PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

References

Safety Operating Guide

Personal protective equipment for handling Bis-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bis-PEG3-t-butyl ester, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. This document is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound and associated reagents, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Preparing Solutions - Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.
- Secondary Eye and Face Protection: Face shield worn over safety goggles, especially when handling corrosive deprotection agents (e.g., strong acids).
- Gloves: Two pairs of powder-free nitrile or neoprene gloves. Change gloves immediately upon contamination.
- Body Protection: A flame-resistant lab coat, fully buttoned.
- Respiratory Protection: Use in a certified chemical fume hood. If weighing outside a fume hood, an N95 respirator may be required depending on the quantity and potential for aerosolization.
Chemical Synthesis and Reactions - Primary Eye Protection: Chemical splash goggles.
- Secondary Eye and Face Protection: Face shield is required when there is a risk of splashing or exothermic reaction.
- Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Consult glove manufacturer's compatibility charts for specific solvents used.
- Body Protection: Flame-resistant lab coat. For larger scale reactions, a chemical-resistant apron over the lab coat is advised.
- Footwear: Closed-toe, closed-heel shoes made of a non-porous material.
Handling Deprotection Agents (e.g., TFA) - Primary Eye Protection: Chemical splash goggles.
- Secondary Eye and Face Protection: A face shield is mandatory due to the corrosive nature of strong acids like Trifluoroacetic acid (TFA).
- Gloves: Acid-resistant gloves (e.g., butyl rubber or Viton®) should be worn over standard nitrile gloves.
- Body Protection: Chemical-resistant apron over a flame-resistant lab coat.
- Respiratory Protection: All work with concentrated acids must be performed in a chemical fume hood.
Waste Disposal - Primary Eye Protection: Chemical splash goggles.
- Gloves: Two pairs of chemically resistant gloves.
- Body Protection: Lab coat.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Cleanup and Disposal a 1. Review Safety Data Sheet (SDS) and relevant literature b 2. Don appropriate Personal Protective Equipment (PPE) a->b c 3. Prepare a clean and designated workspace in a chemical fume hood b->c d 4. Allow the compound to equilibrate to room temperature before opening c->d Proceed to Handling e 5. Weigh the required amount in the fume hood d->e f 6. Dissolve in an appropriate anhydrous solvent (e.g., DMF, DMSO) e->f g 7. Conduct the reaction under an inert atmosphere if necessary f->g h 8. For deprotection, slowly add acidic reagent (e.g., TFA) in the fume hood g->h i 9. Quench the reaction and neutralize any acidic waste as per protocol h->i Proceed to Disposal j 10. Segregate waste into appropriate containers (e.g., halogenated, non-halogenated) i->j k 11. Decontaminate glassware and work surfaces j->k l 12. Dispose of contaminated PPE in designated solid waste containers k->l m 13. Wash hands thoroughly after removing PPE l->m

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.